(2-Naphthylthio)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-naphthalen-2-ylsulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c13-12(14)8-15-11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZMOCBDKZHRGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059082 | |
| Record name | Acetic acid, (2-naphthalenylthio)- | |
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Molecular Weight |
218.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93-21-0 | |
| Record name | 2-(2-Naphthalenylthio)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Acetic acid, 2-(2-naphthalenylthio)- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-Naphthylthio)acetic acid | |
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| Record name | Acetic acid, 2-(2-naphthalenylthio)- | |
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| Record name | Acetic acid, (2-naphthalenylthio)- | |
| Source | EPA DSSTox | |
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| Record name | (2-naphthylthio)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.028 | |
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Foundational & Exploratory
(2-Naphthylthio)acetic acid CAS number 93-21-0
An In-Depth Technical Guide to (2-Naphthylthio)acetic acid (CAS 93-21-0)
Executive Summary
(2-Naphthylthio)acetic acid, identified by CAS Number 93-21-0, is an organosulfur compound featuring a naphthalene core linked to an acetic acid moiety via a thioether bridge. This unique structure imparts a combination of properties that make it a valuable intermediate and building block in synthetic chemistry. Its aromatic naphthalene group, reactive carboxylic acid function, and thioether linkage provide multiple sites for chemical modification. This guide offers a comprehensive technical overview for researchers and drug development professionals, covering its physicochemical properties, a validated synthesis protocol, potential applications derived from its chemical nature, and robust analytical methodologies for its characterization and quality control.
Introduction and Chemical Profile
(2-Naphthylthio)acetic acid, also known as 2-(naphthalen-2-ylthio)acetic acid, belongs to the family of substituted naphthyl derivatives.[1][2] Unlike its close analogs, 2-naphthylacetic acid and 2-naphthoxyacetic acid, which are well-documented as plant growth regulators (auxins), the primary utility of the thio-derivative lies in its role as a versatile synthetic intermediate.[3][4][5] The presence of the thioether linkage, as opposed to an ether or a direct carbon-carbon bond, offers distinct chemical reactivity, including susceptibility to oxidation and participation in metal coordination. This guide focuses on the chemical synthesis, characterization, and utility of this compound as a foundational tool in organic and medicinal chemistry.[]
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of (2-Naphthylthio)acetic acid is critical for its effective use in experimental design, including reaction setup, solvent selection, and purification strategies.
Key Physicochemical Data
The essential properties of (2-Naphthylthio)acetic acid are summarized in the table below.
| Property | Value | Source |
| CAS Number | 93-21-0 | [1] |
| Molecular Formula | C₁₂H₁₀O₂S | [1][] |
| Molecular Weight | 218.27 g/mol | [1][] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 89-91 °C | [1] |
| Boiling Point | 420.3 ± 28.0 °C (Predicted) | [1] |
| Density | 1.31 g/cm³ (Predicted) | [1] |
| pKa | 3.70 ± 0.30 (Predicted) | [1] |
| IUPAC Name | 2-(naphthalen-2-ylthio)acetic acid | [] |
| Common Synonyms | B-(NAPHTHYLMERCAPTO)ACETIC ACID, S-(2-Naphtyl)thioglycollic acid | [1][] |
Spectroscopic Characterization
Structural confirmation and purity assessment rely on standard spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic signals for the aromatic protons on the naphthalene ring, a singlet for the methylene (-CH₂-) protons adjacent to the sulfur, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR will display distinct resonances for the ten aromatic carbons of the naphthalene system, the methylene carbon, and the carbonyl carbon of the carboxylic acid.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode is typically effective, showing a prominent ion peak corresponding to the deprotonated molecule [M-H]⁻ at m/z 217.27.
-
Infrared (IR) Spectroscopy: Key vibrational bands include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), and C=C stretching bands for the aromatic ring.
Synthesis and Manufacturing
The most direct and efficient synthesis of (2-Naphthylthio)acetic acid involves the nucleophilic substitution of a haloacetic acid with 2-naphthalenethiol. This reaction, a variation of the Williamson ether synthesis adapted for thioethers, proceeds reliably under basic conditions.
Synthetic Workflow Diagram
The logical flow from starting materials to the final purified product is outlined below.
Caption: General workflow for the synthesis of (2-Naphthylthio)acetic acid.
Detailed Experimental Protocol
This protocol describes a robust lab-scale synthesis. The causality behind the steps is explained to ensure reproducibility and understanding.
-
Reagent Preparation:
-
Prepare a solution of sodium hydroxide (4.4 g, 0.11 mol) in 50 mL of deionized water.
-
In a separate flask, prepare a solution of chloroacetic acid (9.5 g, 0.10 mol) in 50 mL of deionized water and neutralize it by carefully adding a solution of sodium carbonate (5.3 g, 0.05 mol) until effervescence ceases. This pre-neutralization is crucial to form sodium chloroacetate, preventing the highly reactive free acid from causing unwanted side reactions.
-
-
Thiolate Formation:
-
In a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-naphthalenethiol (16.0 g, 0.10 mol) to the sodium hydroxide solution from step 1.
-
Stir the mixture until the thiol dissolves completely to form the sodium 2-naphthalenethiolate salt. This step is essential as the thiolate is the active nucleophile required for the substitution reaction.
-
-
Nucleophilic Substitution Reaction:
-
To the thiolate solution, add the sodium chloroacetate solution prepared in step 1.
-
Heat the reaction mixture to reflux (approximately 90-100°C) with continuous stirring for 3-4 hours. The elevated temperature provides the necessary activation energy for the Sₙ2 reaction between the thiolate and chloroacetate. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Product Isolation and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly acidify the solution by adding concentrated hydrochloric acid dropwise until the pH is approximately 1-2. This step protonates the carboxylate salt, causing the desired (2-Naphthylthio)acetic acid product to precipitate out of the aqueous solution due to its low water solubility.
-
Collect the crude solid product by vacuum filtration and wash the filter cake thoroughly with cold deionized water to remove inorganic salts.
-
For final purification, recrystallize the crude product from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Filter the purified crystals and dry them in a vacuum oven at 50-60°C to yield pure (2-Naphthylthio)acetic acid as a white to off-white solid.
-
Applications in Research and Drug Development
(2-Naphthylthio)acetic acid is a strategic building block, primarily utilized in organosulfur and biochemical chemistry.[] Its trifunctional nature (aromatic ring, thioether, carboxylic acid) allows for its incorporation into more complex molecular architectures.
-
Scaffold for Medicinal Chemistry: The carboxylic acid group is a key handle for forming amide bonds with amines or ester bonds with alcohols, enabling its conjugation to other pharmacophores or biomolecules. The naphthalene moiety can engage in π-π stacking interactions within protein binding pockets, a common feature in drug design.
-
Intermediate for Heterocyclic Synthesis: The functional groups can be used to construct fused ring systems. For instance, the carboxylic acid and the adjacent aromatic ring could be precursors in cyclization reactions to form thioxanthenone-like structures.
-
Probes for Biochemical Studies: As a sulfur-linked derivative, it can be used in studies involving oxidation, coupling, and surface functionalization.[] The thioether can be selectively oxidized to a sulfoxide or sulfone, introducing polarity and hydrogen-bonding capabilities. This allows for the systematic study of how sulfur oxidation state affects biological activity in a series of related compounds.
Analytical Methodologies
Robust analytical methods are required to confirm the identity and determine the purity of (2-Naphthylthio)acetic acid. High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice.
Analytical Workflow Diagram
Caption: Workflow for purity analysis by reverse-phase HPLC.
Step-by-Step HPLC Protocol
This protocol provides a self-validating system for assessing purity.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The nonpolar C18 stationary phase is ideal for retaining the hydrophobic naphthalene ring.
-
Mobile Phase: An isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Trifluoroacetic Acid (TFA). TFA is used to acidify the mobile phase, ensuring the carboxylic acid group remains protonated and producing sharp, symmetrical peaks.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm. The naphthalene ring system provides strong UV absorbance at this wavelength.
-
Column Temperature: 30 °C.
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of (2-Naphthylthio)acetic acid at a concentration of 1.0 mg/mL in the mobile phase. Ensure complete dissolution, using sonication if necessary.
-
Prepare a series of dilutions from the stock solution if quantification is required.
-
-
Analysis Procedure:
-
Equilibrate the HPLC column with the mobile phase for at least 15-20 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the sample solution onto the column.
-
Run the analysis for a sufficient time (e.g., 10-15 minutes) to allow for the elution of the main peak and any potential impurities.
-
-
Data Interpretation:
-
The identity of the compound is confirmed by its characteristic retention time.
-
Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A pure sample should exhibit a single major peak.
-
Safety and Handling
Proper handling is essential to ensure laboratory safety.
-
Hazard Classification: (2-Naphthylthio)acetic acid is classified as an irritant (Hazard Code: Xi).[1]
-
Risk Statements: It is irritating to the eyes, respiratory system, and skin (Risk Statements: R36/37/38).[1]
-
Precautionary Measures:
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
-
Storage: Store in a tightly sealed container in a cool, dry place, recommended at 2-8°C.[1]
Conclusion
(2-Naphthylthio)acetic acid (CAS 93-21-0) is a well-defined chemical entity with significant potential as a building block in synthetic organic chemistry. While it does not share the known biological activities of its oxygenated and non-sulfur analogs, its unique trifunctional character provides a rich platform for creating diverse and complex molecules. The straightforward synthesis and clear analytical protocols described in this guide provide researchers with the foundational knowledge required to confidently incorporate this versatile compound into their research and development programs, particularly in the fields of medicinal chemistry and material science.
References
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Katsarou, M. E., et al. (2022). Metal Complexes with Naphthalene-Based Acetic Acids as Ligands: Structure and Biological Activity. Molecules, 27(15), 4985. Available at: [Link]
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001CHEMICAL. (n.d.). CAS No. 93-21-0, 2-(naphthalen-2-ylthio)acetic acid. Retrieved from [Link]
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PubChem. (n.d.). 2-Naphthoxyacetic acid. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-Naphthaleneacetic acid. National Center for Biotechnology Information. Retrieved from [Link]
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An In-depth Technical Guide to (2-Naphthylthio)acetic Acid: Structure, Synthesis, and Reactivity
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive scientific examination of (2-Naphthylthio)acetic acid, a molecule of significant interest in synthetic and medicinal chemistry. We will dissect its molecular architecture, detailing the distinct roles and reactivities of its three core functional components: the naphthalene ring system, the thioether linkage, and the carboxylic acid moiety. This document furnishes field-proven, step-by-step protocols for its synthesis and purification, grounded in established chemical principles. Furthermore, it presents a thorough analysis of its spectroscopic signature, offering a self-validating framework for its characterization. The guide culminates in a discussion of its reactivity and strategic application as a versatile building block in the development of more complex chemical entities, particularly within the drug discovery pipeline.
Molecular Structure and Physicochemical Properties
(2-Naphthylthio)acetic acid, with the CAS Number 93-21-0, is an arylthioacetic acid characterized by a unique combination of a bulky, lipophilic aromatic system and a polar, reactive acidic functional group.[1] This bifunctional nature is central to its utility in chemical synthesis.
Structural and Functional Group Analysis
The molecule's properties are a composite of its three primary structural components:
-
The 2-Naphthyl Group: This bicyclic aromatic moiety, derived from naphthalene, is a large, planar, and hydrophobic scaffold.[2][3] Its extended π-electron system is responsible for the molecule's strong ultraviolet (UV) absorbance. In electrophilic aromatic substitution reactions, the naphthalene ring is generally more reactive than benzene.[3] However, the thioether linkage acts as a deactivating group, directing subsequent substitutions. The steric bulk of this group significantly influences the molecule's solubility and crystal packing.
-
The Thioether Linkage (-S-): The sulfur atom bridges the naphthalene ring and the acetic acid methylene group. Unlike its ether oxygen analogue, the sulfur in a thioether is less electronegative, more polarizable, and a better nucleophile.[4][5] This makes the thioether group susceptible to oxidation, a critical reaction that can convert it to a sulfoxide and subsequently a sulfone.[6][7] This transformation dramatically alters the polarity, solubility, and hydrogen-bonding capacity of the molecule, a property often exploited in prodrug strategies.
-
The Acetic Acid Moiety (-CH₂COOH): This functional group imparts acidity to the molecule, allowing it to form carboxylate salts with bases.[8] The carboxylic acid is a versatile handle for synthetic modifications, readily undergoing nucleophilic acyl substitution to form esters, amides, and acid anhydrides.[9][10] The presence of the adjacent electron-withdrawing thio-naphthyl group slightly increases the acidity of the carboxylic acid compared to simple alkyl carboxylic acids.
Physicochemical Data
The key physical and chemical properties of (2-Naphthylthio)acetic acid are summarized below for quick reference.
| Property | Value | Source |
| IUPAC Name | 2-(naphthalen-2-ylthio)acetic acid | [1] |
| Synonyms | S-(2-Naphtyl)thioglycollic acid, beta-Naphthylthioglycolic acid | [1] |
| CAS Number | 93-21-0 | [1] |
| Molecular Formula | C₁₂H₁₀O₂S | - |
| Molecular Weight | 218.27 g/mol | - |
| Appearance | Crystalline solid | [11] |
| Melting Point | 135°C (275°F) | [11] |
| Solubility | Very slightly soluble in cold water | [11] |
Synthesis and Purification
The most direct and widely employed synthesis of (2-Naphthylthio)acetic acid is through the nucleophilic substitution of a haloacetic acid with 2-naphthalenethiol. This S-alkylation reaction is a robust and efficient method for forming the key C-S bond.
Synthetic Workflow Diagram
The logical flow from starting materials to the purified final product is outlined below.
Caption: Experimental workflow for the synthesis and purification of (2-Naphthylthio)acetic acid.
Detailed Experimental Protocol: Synthesis
This protocol describes the synthesis on a 10 mmol scale. All operations should be performed in a well-ventilated fume hood.
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-naphthalenethiol (1.60 g, 10.0 mmol) in 20 mL of ethanol.
-
Base Addition: In a separate beaker, prepare a solution of sodium hydroxide (0.88 g, 22.0 mmol) in 10 mL of deionized water. Carefully add this basic solution to the flask containing the thiol. Stir for 10 minutes at room temperature. This deprotonates the thiol to form the highly nucleophilic sodium 2-naphthalenethiolate.
-
Alkylation: Prepare a solution of chloroacetic acid (1.04 g, 11.0 mmol) in 5 mL of deionized water. Add this solution dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes with a trace of acetic acid).
-
Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the solution to a 250 mL beaker and carefully acidify by adding 2M hydrochloric acid (HCl) dropwise while stirring until the pH is approximately 2. A precipitate of the crude product will form.
-
Filtration: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold deionized water to remove inorganic salts.
Reaction Mechanism
The synthesis proceeds via a classic Sₙ2 (bimolecular nucleophilic substitution) mechanism.
Caption: Sₙ2 mechanism for the S-alkylation of 2-naphthalenethiolate.
Detailed Experimental Protocol: Purification
-
Recrystallization: Transfer the crude, air-dried solid to a 100 mL Erlenmeyer flask. Add a minimal amount of a hot 1:1 ethanol/water mixture, just enough to fully dissolve the solid.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.
Spectroscopic Characterization
Structural confirmation is achieved through a combination of spectroscopic methods. The expected data provides a benchmark for validating the identity and purity of the synthesized compound.
| Technique | Characteristic Features |
| ¹H NMR | ~10-12 ppm: Broad singlet, 1H (exchangeable), -COOH proton.~7.4-7.9 ppm: Multiplets, 7H, aromatic protons of the naphthalene ring.~3.8 ppm: Singlet, 2H, -S-CH₂ -COOH methylene protons. |
| ¹³C NMR | ~170-175 ppm: Carbonyl carbon (-C OOH).~125-135 ppm: Aromatic carbons of the naphthalene ring.~35-40 ppm: Methylene carbon (-S-C H₂-COOH). |
| IR (cm⁻¹) | ~2500-3300: Broad O-H stretch of the carboxylic acid dimer.~1700: Strong C=O stretch of the carboxylic acid.~1600, ~1500: C=C stretches of the aromatic ring.~650-700: C-S stretch (weak). |
| Mass Spec (EI) | m/z 218: Molecular ion peak [M]⁺.m/z 173: Fragment corresponding to [M - COOH]⁺.m/z 159: Fragment corresponding to the naphthylthio cation [C₁₀H₇S]⁺. |
Reactivity and Applications in Drug Development
(2-Naphthylthio)acetic acid is not merely a final product but a strategic intermediate for building more complex molecules with potential therapeutic value.[12][13]
Derivatization via the Carboxylic Acid
The carboxylic acid group is the primary site of reactivity for creating libraries of new compounds.[10][14]
-
Amide Coupling: Reaction with various primary or secondary amines, often using coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) or HATU, yields a diverse range of amides. This is a cornerstone reaction in medicinal chemistry for exploring structure-activity relationships (SAR).
-
Esterification: Fischer esterification with alcohols under acidic catalysis produces esters.[10] These derivatives can act as prodrugs, improving the lipophilicity and membrane permeability of the parent compound.
Oxidation of the Thioether Linkage
The thioether is a redox-sensitive functional group.
-
Controlled Oxidation: Using oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), the thioether can be selectively oxidized to the corresponding sulfoxide or, with a stronger oxidant or harsher conditions, to the sulfone.[7]
-
Significance in Drug Design: This oxidation is a key metabolic pathway for thioether-containing drugs. Synthesizing these oxidized metabolites is crucial for pharmacological and toxicological studies. Furthermore, the change from a non-polar thioether to a highly polar sulfoxide/sulfone can be used to modulate a drug candidate's pharmacokinetic profile.
Strategic Role as a Molecular Scaffold
The molecule combines a well-defined lipophilic region (naphthalene) with a versatile synthetic handle (acetic acid). This makes it an ideal scaffold for presenting pharmacophoric elements in specific spatial orientations. Its derivatives have been explored for various biological activities, building on the known bioactivity of other naphthalene-based acetic acids.[12][15]
Conclusion
(2-Naphthylthio)acetic acid is a fundamentally important molecule whose structure provides a rich platform for chemical exploration. A deep understanding of the distinct reactivity of its naphthyl, thioether, and carboxylic acid components is essential for its effective use. The synthetic and purification protocols detailed herein offer a reliable and validated pathway to obtaining high-purity material. Its true value is realized in its role as a versatile intermediate, enabling researchers and drug development professionals to systematically modify its structure and generate novel compounds with tailored physicochemical and biological properties.
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The Therapeutic Potential of (2-Naphthylthio)acetic Acid Derivatives: A Technical Guide to Biological Activity
The naphthalene scaffold represents a privileged structure in medicinal chemistry, forming the foundation of numerous therapeutic agents. Its inherent properties, such as rigidity and lipophilicity, provide a versatile platform for designing molecules with a wide array of biological functions. Among the vast landscape of naphthalene-based compounds, derivatives of (2-Naphthylthio)acetic acid have emerged as a promising class with diverse and potent biological activities. This technical guide offers an in-depth exploration of the anticancer, anti-inflammatory, and antimicrobial properties of these derivatives, tailored for researchers, scientists, and professionals in the field of drug development. We will delve into the mechanistic underpinnings of their actions, provide detailed experimental protocols for their evaluation, and present key quantitative data to inform future research and development endeavors.
Anticancer Activity: Targeting the Machinery of Cell Survival
(2-Naphthylthio)acetic acid derivatives have demonstrated significant potential as anticancer agents, with a primary mechanism of action revolving around the induction of apoptosis, or programmed cell death. A key molecular target for some of these compounds is the B-cell lymphoma-2 (Bcl-2) family of proteins, which are critical regulators of apoptosis.
Mechanism of Action: Inhibition of Bfl-1
One of the prominent anti-apoptotic members of the Bcl-2 family is Bfl-1, which is often overexpressed in various cancers, contributing to tumor progression and resistance to chemotherapy.[1] (2-Naphthylthio)acetic acid derivatives have been identified as inhibitors of Bfl-1.[1] By binding to a surface groove on Bfl-1, these derivatives block the interaction between Bfl-1 and pro-apoptotic "BH3-only" proteins like BIM.[1] This disruption liberates pro-apoptotic proteins, which can then activate the downstream effectors of apoptosis, BAX and BAK, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and ultimately, cancer cell death.[2] The development of selective Bfl-1 inhibitors is a significant area of research, as it offers a potential strategy to overcome resistance to other Bcl-2 family inhibitors, such as venetoclax.[2]
Caption: Inhibition of the anti-apoptotic protein Bfl-1.
Quantitative Data: Cytotoxicity of Naphthalene Derivatives
The following table summarizes the cytotoxic activity of selected naphthalene derivatives against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound Type | Cell Line | IC50 (µM) | Reference |
| Thiazole-naphthyl derivative (HL2) | HepG2 (Liver Cancer) | 3.2 ± 0.1 | [3] |
| Thiazole-naphthyl derivative (HL1) | HepG2 (Liver Cancer) | 7.3 ± 0.3 | [3] |
| Pyrazole-linked benzothiazole–naphthol derivative | HeLa (Cervical Cancer) | 4.63 - 5.54 | [4] |
| 2-Arylbenzoxazole acetic acid derivative | MCF-7 (Breast Cancer) | 1.5 | [5] |
| 2-Arylbenzoxazole acetic acid derivative | HT-29 (Colon Cancer) | 9.1 | [5] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Treat the cells with various concentrations of the (2-Naphthylthio)acetic acid derivatives and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[4]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.[4]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[4]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[1] Read the absorbance at 570 nm using a microplate reader.[4]
Caption: Workflow for the MTT cell viability assay.
Anti-inflammatory Activity: Quelling the Inflammatory Cascade
Certain (2-Naphthylthio)acetic acid derivatives exhibit anti-inflammatory properties, with a mechanism of action that can parallel that of nonsteroidal anti-inflammatory drugs (NSAIDs).
Mechanism of Action: Cyclooxygenase (COX) Inhibition
Inflammation is a complex biological response often mediated by prostaglandins, which are produced from arachidonic acid by the cyclooxygenase (COX) enzymes. There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced by inflammatory stimuli.[6] By inhibiting the activity of COX-2, (2-Naphthylthio)acetic acid derivatives can block the synthesis of prostaglandins, thereby reducing the cardinal signs of inflammation, such as pain, swelling, and redness.[6]
Caption: Inhibition of the COX-2 inflammatory pathway.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This in vivo assay is a standard and reliable model for evaluating the anti-inflammatory activity of novel compounds.
Principle: The injection of carrageenan, a phlogistic agent, into the paw of a rodent induces an acute inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions for a sufficient period before the experiment.
-
Compound Administration: Administer the (2-Naphthylthio)acetic acid derivative or a vehicle control to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Carrageenan Injection: After a predetermined time (e.g., 30-60 minutes) to allow for compound absorption, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.[7][8]
-
Paw Volume Measurement: Measure the volume of the injected paw at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.[7]
-
Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.
Antimicrobial Activity: Combating Pathogenic Microbes
Derivatives of (2-Naphthylthio)acetic acid also hold promise as antimicrobial agents, with the potential to combat a range of bacterial and fungal pathogens.
Mechanism of Action: Inhibition of Cell Wall Synthesis
A plausible mechanism for the antimicrobial action of these compounds is the inhibition of bacterial cell wall synthesis. The bacterial cell wall is a rigid structure composed of peptidoglycan that is essential for maintaining cell shape and protecting against osmotic lysis. Antibiotics that inhibit cell wall synthesis, such as β-lactams and glycopeptides, are highly effective bactericidal agents.[9][10] It is hypothesized that (2-Naphthylthio)acetic acid derivatives may interfere with the enzymes involved in the synthesis and cross-linking of the peptidoglycan layer, leading to a weakened cell wall and subsequent cell death.[9]
Caption: Inhibition of bacterial cell wall synthesis.
Quantitative Data: Antimicrobial Activity of Naphthalene Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected naphthalene derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Type | Microbial Strain | MIC (µg/mL) | Reference |
| 1-(piperidin-1-ylmethyl)naphthalen-2-ol | Pseudomonas aeruginosa MDR1 | 10 | [11] |
| 1-(piperidin-1-ylmethyl)naphthalen-2-ol | Staphylococcus aureus MDR | 100 | [11] |
| 1-(dimethylaminomethyl)naphthalen-2-ol | Penicillium funiculosum | 400 | [6] |
| Naphthylamine derivative | Staphylococcus aureus | 0.4 - 1000 | |
| Naphthylamine derivative | Bacillus subtilis | 0.4 - 1000 |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Principle: A standardized suspension of a microorganism is inoculated into a series of wells in a microtiter plate containing serial dilutions of the test compound. After incubation, the wells are visually inspected for turbidity, and the lowest concentration of the compound that inhibits visible growth is recorded as the MIC.
Step-by-Step Methodology:
-
Compound Dilution: Prepare serial twofold dilutions of the (2-Naphthylthio)acetic acid derivative in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[11]
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension with a turbidity equivalent to a 0.5 McFarland standard.[11]
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.[11]
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Conclusion
(2-Naphthylthio)acetic acid derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated anticancer, anti-inflammatory, and antimicrobial activities, coupled with well-defined mechanisms of action, provide a strong foundation for further investigation. The experimental protocols detailed in this guide offer a robust framework for the systematic evaluation of these compounds. As our understanding of the structure-activity relationships within this chemical class deepens, so too will our ability to design and synthesize more potent and selective drug candidates to address unmet medical needs.
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Surget, E., et al. (2004). Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention. Biochemical Pharmacology, 68(6), 1089-1100. [Link]
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Li, J., et al. (2024). Discovery and optimization of (2-naphthylthio)acetic acid derivative as selective Bfl-1 inhibitor. Bioorganic & Medicinal Chemistry Letters, 101, 129658. [Link]
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Hossain, M. S., et al. (2025). Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. Scientific Reports, 15(1), 39278. [Link]
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Last but not least: BFL-1 as an emerging target for anti-cancer therapies. (2018). Oncotarget, 9(75), 34077–34089. [Link]
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Carrageenan-induced paw edema assay. (n.d.). Bio-protocol. [Link]
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Al-Ostoot, F. H., et al. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Molecules, 28(18), 6523. [Link]
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An In-Depth Technical Guide to the Spectroscopic Characterization of (2-Naphthylthio)acetic Acid
Introduction
(2-Naphthylthio)acetic acid is a sulfur-containing derivative of naphthalene, a class of compounds with significant interest in medicinal chemistry and materials science. The precise structural elucidation of such molecules is paramount for understanding their reactivity, biological activity, and potential applications. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a comprehensive toolkit for the unambiguous identification and characterization of (2-Naphthylthio)acetic acid.
This technical guide provides a detailed overview of the expected spectroscopic data for (2-Naphthylthio)acetic acid. Due to the limited availability of public domain experimental spectra for this specific compound, this guide will leverage predicted data and experimental data from structurally analogous compounds to provide a robust interpretation of the expected spectral features. This approach not only offers a valuable reference for researchers working with this molecule but also illustrates the power of comparative spectroscopic analysis in chemical research.
Molecular Structure and Synthesis
The structural formula of (2-Naphthylthio)acetic acid is presented below. A common synthetic route to this and other S-substituted thioglycolic acids involves the nucleophilic substitution of a haloacetic acid with a corresponding thiol in the presence of a base.
Caption: General synthesis of (2-Naphthylthio)acetic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectral data for (2-Naphthylthio)acetic acid, along with an interpretation based on established chemical shift principles and data from analogous compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum of (2-Naphthylthio)acetic acid is expected to show signals corresponding to the protons of the naphthalene ring system and the methylene protons of the acetic acid moiety.
Table 1: Predicted ¹H NMR Data for (2-Naphthylthio)acetic Acid
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet | 1H | -COOH |
| ~7.8-7.9 | Multiplet | 3H | Naphthyl-H |
| ~7.4-7.5 | Multiplet | 3H | Naphthyl-H |
| ~7.3 | Doublet of doublets | 1H | Naphthyl-H |
| ~3.8 | Singlet | 2H | -S-CH₂- |
Interpretation:
The proton of the carboxylic acid group is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10 and 12 ppm. The seven aromatic protons of the naphthalene ring will exhibit complex splitting patterns (multiplets) in the range of 7.3 to 7.9 ppm. The methylene protons adjacent to the sulfur atom are anticipated to be observed as a singlet at approximately 3.8 ppm. The integration of these signals will correspond to the number of protons in each unique chemical environment.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for (2-Naphthylthio)acetic acid are presented below, with interpretation based on data from similar structures such as (phenylthio)acetic acid.
Table 2: Predicted ¹³C NMR Data for (2-Naphthylthio)acetic Acid
| Chemical Shift (ppm) | Assignment |
| ~170-175 | -COOH |
| ~134 | Naphthyl-C (quaternary) |
| ~132 | Naphthyl-C (quaternary) |
| ~129 | Naphthyl-CH |
| ~128 | Naphthyl-CH |
| ~127 | Naphthyl-CH |
| ~126 | Naphthyl-CH |
| ~125 | Naphthyl-CH |
| ~35 | -S-CH₂- |
Interpretation:
The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, appearing in the range of 170-175 ppm. The ten carbons of the naphthalene ring will resonate in the aromatic region (125-135 ppm). The methylene carbon attached to the sulfur atom is predicted to have a chemical shift of around 35 ppm. The exact chemical shifts of the naphthyl carbons are influenced by the substitution pattern and the electron-donating/withdrawing nature of the substituents.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The expected IR absorption bands for (2-Naphthylthio)acetic acid are based on the known absorptions of carboxylic acids and aromatic thiols.
Table 3: Predicted IR Absorption Bands for (2-Naphthylthio)acetic Acid
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1600, ~1500, ~1450 | Medium-Weak | C=C stretch (aromatic) |
| ~1400 | Medium | C-O-H bend (carboxylic acid) |
| ~1200 | Medium | C-O stretch (carboxylic acid) |
| ~740, ~820 | Strong | C-H out-of-plane bend (aromatic) |
| ~650 | Weak | C-S stretch |
Interpretation:
A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer. A strong, sharp peak around 1700 cm⁻¹ corresponds to the C=O stretching of the carbonyl group. The presence of the naphthalene ring will be indicated by several medium to weak absorptions in the 1450-1600 cm⁻¹ region due to C=C stretching vibrations, and strong bands in the fingerprint region (below 1000 cm⁻¹) arising from C-H out-of-plane bending. The C-S stretching vibration is typically weak and may be difficult to assign definitively.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For (2-Naphthylthio)acetic acid (molar mass: 218.27 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.
Table 4: Predicted Mass Spectrometry Data for (2-Naphthylthio)acetic Acid
| m/z | Possible Fragment |
| 218 | [M]⁺ (Molecular ion) |
| 173 | [M - COOH]⁺ |
| 159 | [M - CH₂COOH]⁺ |
| 127 | [C₁₀H₇]⁺ |
Interpretation:
The molecular ion peak ([M]⁺) is expected at m/z 218. A prominent fragment would likely result from the loss of the carboxylic acid group (-COOH), giving a peak at m/z 173. Another significant fragmentation pathway could involve the cleavage of the S-CH₂ bond, leading to the formation of the 2-naphthalenethiolate radical cation at m/z 159. The base peak may correspond to the stable naphthyl cation at m/z 127.
The Emergence of (2-Naphthylthio)acetic Acid Derivatives as Potent and Selective Bfl-1 Inhibitors: A Technical Guide for Drug Discovery Professionals
Introduction: Targeting the Elusive Anti-Apoptotic Protein Bfl-1 in Cancer Therapy
The intricate balance between pro-survival and pro-apoptotic proteins of the Bcl-2 family is a critical determinant of a cell's fate. In many cancers, this balance is tipped in favor of survival through the overexpression of anti-apoptotic proteins, rendering cancer cells resistant to programmed cell death, or apoptosis.[1][2] Bfl-1 (Bcl-2-related protein A1) has emerged as a key player in this pro-survival network, implicated in the pathogenesis and chemoresistance of a variety of human cancers, including hematological malignancies and solid tumors.[2][3] Unlike other well-studied Bcl-2 family members like Bcl-2 and Mcl-1, for which inhibitors have been successfully developed, Bfl-1 has remained a challenging and "undrugged" target.[1] This guide provides an in-depth technical overview of the discovery and development of a promising new class of Bfl-1 inhibitors: (2-Naphthylthio)acetic acid derivatives. We will delve into the scientific rationale, experimental methodologies, and structure-activity relationship (SAR) that have propelled this novel chemical scaffold to the forefront of Bfl-1-targeted drug discovery.
The Rationale for Bfl-1 Inhibition: A Critical Node in Cancer Cell Survival
Bfl-1 functions as a molecular guardian, sequestering pro-apoptotic "BH3-only" proteins like Bim, Bak, and tBid, thereby preventing the activation of the mitochondrial apoptosis pathway.[4][5] Its overexpression has been correlated with poor prognosis and resistance to conventional chemotherapies and even targeted agents like the Bcl-2 inhibitor venetoclax. The development of selective Bfl-1 inhibitors, therefore, represents a critical strategy to restore apoptotic sensitivity in Bfl-1-dependent cancers.
From Hit to Lead: The Discovery of (2-Naphthylthio)acetic Acid Derivatives
The journey to identify potent and selective Bfl-1 inhibitors has been fraught with challenges, with many reported small molecules suffering from a lack of potency or poor selectivity against the closely related Mcl-1.[2] A significant breakthrough came from a compound library screening that identified UMI-77 as a hit compound.[2] However, UMI-77 was flagged as a potential Pan-Assay Interference Compound (PAINS), a class of molecules known to exhibit non-specific activity in biochemical assays. This necessitated a focused medicinal chemistry effort to modify its chemical structure, eliminate the PAINS liability, and improve its drug-like properties while retaining and enhancing its Bfl-1 inhibitory activity.
This optimization effort, guided by computational modeling, led to the discovery of the (2-Naphthylthio)acetic acid scaffold. The lead compound from this series, designated as compound 15 , demonstrated a significant improvement in both potency and selectivity, exhibiting over 10-fold selectivity for Bfl-1 over Mcl-1.[2] This successful hit-to-lead optimization underscores the potential of this chemical class for the development of clinically viable Bfl-1 inhibitors.
Structure-Activity Relationship (SAR) Insights
While a comprehensive quantitative SAR table for a broad series of (2-Naphthylthio)acetic acid derivatives is not publicly available, the evolution from UMI-77 to compound 15 provides key insights into the structural requirements for potent and selective Bfl-1 inhibition. The core scaffold, comprising a naphthalene ring linked to an acetic acid moiety via a thioether, appears to be crucial for binding to the BH3-binding groove of Bfl-1. Modifications aimed at removing the PAINS characteristics of UMI-77 were critical in validating the on-target activity of this chemical series. Further optimization focused on substitutions on the naphthalene ring and the acetic acid side chain to enhance binding affinity and selectivity against other Bcl-2 family members. The successful development of compound 15 with significant selectivity over Mcl-1 highlights the feasibility of targeting subtle structural differences between the BH3-binding grooves of these closely related proteins.
Experimental Workflows for Bfl-1 Inhibitor Characterization
The evaluation of (2-Naphthylthio)acetic acid derivatives as Bfl-1 inhibitors involves a cascade of biochemical and cellular assays designed to confirm target engagement, determine potency and selectivity, and elucidate the mechanism of action.
Biochemical Assays for Direct Binding Assessment
1. Fluorescence Polarization (FP) Assay:
This competitive binding assay is a robust method for high-throughput screening and for determining the binding affinity of inhibitors.[6] The principle relies on the change in the polarization of fluorescent light emitted by a small, fluorescently labeled peptide (probe) derived from a BH3 domain (e.g., from Bim or Bid) upon binding to the much larger Bfl-1 protein.[6] Unbound, the probe tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to Bfl-1, its tumbling is restricted, leading to a high polarization signal. Inhibitors that bind to the BH3-binding groove of Bfl-1 will displace the fluorescent probe, causing a decrease in fluorescence polarization.
Protocol: Fluorescence Polarization Assay for Bfl-1 Inhibition
-
Reagent Preparation:
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, supplemented with 0.01% Triton X-100.
-
Bfl-1 Protein: Recombinant human Bfl-1 protein is diluted to the desired final concentration (e.g., 30 nM) in assay buffer.
-
Fluorescent Probe: A fluorescein-labeled BH3 peptide (e.g., Bim BH3) is diluted to the desired final concentration (e.g., 15 nM) in assay buffer.
-
Test Compounds: (2-Naphthylthio)acetic acid derivatives are serially diluted in DMSO and then further diluted in assay buffer to the desired concentrations.
-
-
Assay Procedure (384-well format):
-
Add 10 µL of the Bfl-1 protein solution to each well of a black, low-volume 384-well plate.
-
Add 10 µL of the test compound solution (or DMSO for control wells) to the wells.
-
Incubate the plate at room temperature for 30 minutes with gentle shaking.
-
Add 10 µL of the fluorescent probe solution to all wells.
-
Incubate for an additional 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization on a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm excitation and 535 nm emission for fluorescein).
-
The percentage of inhibition is calculated relative to the high (Bfl-1 + probe) and low (probe only) polarization controls.
-
IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Assays for Target Engagement and Functional Effects
2. Cellular Thermal Shift Assay (CETSA):
CETSA is a powerful technique to verify that a compound directly interacts with its intended target within the complex environment of a living cell.[3][7] The principle is based on the ligand-induced thermal stabilization of the target protein. When a protein is heated, it denatures and aggregates. The binding of a ligand can increase the thermal stability of the protein, shifting the temperature at which it denatures to a higher point.
Protocol: Cellular Thermal Shift Assay for Bfl-1 Target Engagement
-
Cell Treatment:
-
Culture a Bfl-1-expressing cancer cell line (e.g., a lymphoma or melanoma cell line) to 70-80% confluency.
-
Treat the cells with the (2-Naphthylthio)acetic acid derivative at various concentrations or with a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by a cooling step.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Analyze the amount of soluble Bfl-1 in the supernatant by Western blotting using a Bfl-1 specific antibody.
-
-
Data Interpretation:
-
A shift in the melting curve to higher temperatures in the drug-treated samples compared to the vehicle control indicates that the compound has bound to and stabilized Bfl-1 in the cells.
-
3. Caspase-Glo® 3/7 Assay:
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[8][9] An increase in caspase-3/7 activity is a hallmark of apoptosis. This assay is used to determine if the inhibition of Bfl-1 by (2-Naphthylthio)acetic acid derivatives leads to the induction of apoptosis in cancer cells. The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases-3 and -7 to generate a luminescent signal.[8]
Protocol: Caspase-Glo® 3/7 Assay for Apoptosis Induction
-
Cell Seeding and Treatment:
-
Seed Bfl-1-dependent cancer cells in a white-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the (2-Naphthylthio)acetic acid derivative or a vehicle control (DMSO) for a specified time (e.g., 24-48 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents by gentle shaking for 30 seconds to 2 minutes.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
An increase in the luminescent signal in treated cells compared to control cells indicates the activation of caspases-3 and -7 and the induction of apoptosis.
-
Synthesis of (2-Naphthylthio)acetic Acid Derivatives
The synthesis of the (2-Naphthylthio)acetic acid scaffold is a straightforward process that can be adapted to generate a library of analogs for SAR studies. A general synthetic route is outlined below.
General Synthetic Protocol:
-
Thiol Formation: 2-Naphthol is converted to the corresponding thiol, 2-naphthalenethiol, through a multi-step process, which may involve conversion to a sulfonyl chloride followed by reduction.
-
Thioether Formation: 2-Naphthalenethiol is reacted with an α-haloacetic acid derivative, such as ethyl bromoacetate, in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone or DMF) to form the ethyl (2-naphthylthio)acetate intermediate.
-
Hydrolysis: The ester is then hydrolyzed to the final (2-Naphthylthio)acetic acid derivative using a base such as sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent like methanol or THF, followed by acidification.
Variations in the starting naphthol and the α-haloacetic acid derivative allow for the introduction of diverse substituents to explore the SAR.
Future Perspectives and Conclusion
The discovery of (2-Naphthylthio)acetic acid derivatives as potent and selective Bfl-1 inhibitors represents a significant advancement in the quest to drug this challenging anti-apoptotic target. The favorable selectivity profile against Mcl-1 is particularly encouraging. Future work will likely focus on further optimization of the pharmacokinetic and pharmacodynamic properties of this scaffold to identify a clinical candidate. In vivo studies in relevant cancer models will be crucial to validate the therapeutic potential of these compounds, both as single agents and in combination with other anti-cancer therapies. This technical guide provides a comprehensive overview of the discovery, characterization, and synthesis of this promising new class of Bfl-1 inhibitors, offering valuable insights for researchers and drug development professionals in the field of oncology.
References
- Zhai, D., Godoi, P., Sergienko, E., Dahl, R., Chan, X., Brown, B., Rascon, J., Hurder, A., Su, Y., Chung, T. D. Y., Jin, C., Diaz, P., & Reed, J. C. (2012). High-throughput fluorescence polarization assay for chemical library screening against anti-apoptotic Bcl-2 family member Bfl-1. Journal of Biomolecular Screening, 17(4), 545–554.
- Mathieu, A. L., Sperandio, O., Pottiez, V., et al. (2014). Identification of Small Inhibitory Molecules Targeting the Bfl-1 Anti-Apoptotic Protein That Alleviates Resistance to ABT-737. PLoS ONE, 9(5), e96951.
- Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Harvey, C. T., Jenson, J. M., Lee, J. B., Zhai, D., & Keating, A. E. (2017). Crystal Structures of Anti-Apoptotic BFL-1 and its Complex with a Covalent Stapled Peptide Inhibitor. Structure, 25(12), 1883-1892.e4.
- Bélanger, F., & Grandvaux, N. (2018). BFL1 modulates apoptosis at the membrane level through a bifunctional and multimodal mechanism showing key differences with BCLXL.
- Fan, M., et al. (2024). Discovery and optimization of (2-naphthylthio)acetic acid derivative as selective Bfl-1 inhibitor. Bioorganic & Medicinal Chemistry Letters, 101, 129658.
- Al-Obeidi, F. A., & Lam, K. S. (2022). Last but not least: BFL-1 as an emerging target for anti-cancer therapies. Biochemical Society Transactions, 50(4), 1037-1047.
- Werner, A. B., de Vries, E., Tait, S. W., Bontjer, I., & Borst, J. (2007). Bfl-1/A1 functions, similar to Mcl-1, as a selective tBid and Bak antagonist.
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ResearchGate. (n.d.). Purification of recombinant full-length BFL-1 constructs. Retrieved from [Link]
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ResearchGate. (n.d.). Proposed model for apoptosis-regulatory mechanisms of BFL1 and BCLXL. Retrieved from [Link]
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DigitalCommons@TMC. (2023). Discovery, Structure-Activity Relationship and In Vitro Anticancer Activity of Small-Molecule Inhibitors of the Protein-Protein Interactions. Retrieved from [Link]
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ACS Publications. (2024). Structure-Based Optimization of a Series of Covalent, Cell Active Bfl-1 Inhibitors. Retrieved from [Link]
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MDPI. (2021). Fluorescence Polarization-Based Bioassays: New Horizons. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. Retrieved from [Link]
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National Center for Biotechnology Information. (2019). Fluorescence polarization assay for the identification and evaluation of inhibitors at YAP–TEAD protein–protein interface 3. Retrieved from [Link]
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National Center for Biotechnology Information. (2007). Bfl-1/A1 functions, similar to Mcl-1, as a selective tBid and Bak antagonist. Retrieved from [Link]
-
bioRxiv. (2022). Mitigating the BFL1-mediated antiapoptotic pathway in diffuse large B cell lymphoma by inhibiting HDACs. Retrieved from [Link]
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MDPI. (2025). Fluorescence Polarization Immunoassay for Rapid, Sensitive Detection of the Herbicide 2,4-Dichlorophenoxyacetic Acid in Juice and Water Samples. Retrieved from [Link]
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Methodological & Application
(2-Naphthylthio)acetic Acid: A Versatile Scaffold for Modern Drug Discovery
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of desirable physicochemical properties and versatile reactivity is perpetual. (2-Naphthylthio)acetic acid emerges as a compelling candidate in this pursuit, integrating the lipophilic, rigid, and electronically rich naphthalene core with a flexible thioacetic acid side chain. This unique combination provides a fertile ground for the design of a diverse array of bioactive molecules. The naphthalene moiety is a well-established pharmacophore found in numerous approved drugs, contributing to target engagement through various non-covalent interactions.[1][2] The thioether linkage, far from being a mere spacer, introduces a critical element of metabolic stability and potential for specific interactions within biological targets, with thioether-containing compounds showing promise as anticancer agents.[3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging (2-Naphthylthio)acetic acid as a foundational scaffold for drug design. We will delve into its synthesis, explore rational derivatization strategies, and outline detailed protocols for the biological evaluation of its analogs, thereby offering a complete roadmap from chemical synthesis to pharmacological assessment.
Core Synthesis of (2-Naphthylthio)acetic Acid
The foundational step in utilizing this scaffold is its efficient and scalable synthesis. A reliable method involves the acid-catalyzed condensation of 2-naphthol with thioglycolic acid.[4] This approach is advantageous due to the ready availability of the starting materials and the straightforward nature of the reaction.
Protocol 1: Synthesis of (2-Naphthylthio)acetic Acid
This protocol is adapted from the principles of acid-catalyzed condensation of naphthols with thiols.[4]
Materials:
-
2-Naphthol
-
Thioglycolic acid
-
Toluene
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 2-naphthol (1 equivalent), thioglycolic acid (1.2 equivalents), and toluene (sufficient to suspend the reactants).
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Azeotropic Water Removal: Heat the reaction mixture to reflux. The water formed during the condensation will be azeotropically removed with toluene and collected in the Dean-Stark trap.[4]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (2-naphthol) is consumed.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Wash the organic layer sequentially with water and 5% sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted thioglycolic acid.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the toluene under reduced pressure to yield the crude product.
-
Recrystallize the crude (2-Naphthylthio)acetic acid from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.
-
Characterization:
The structure and purity of the synthesized (2-Naphthylthio)acetic acid should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.
Strategic Derivatization of the (2-Naphthylthio)acetic Acid Scaffold
The true power of (2-Naphthylthio)acetic acid as a scaffold lies in its amenability to chemical modification at two key positions: the carboxylic acid group and the naphthalene ring. This allows for the systematic exploration of structure-activity relationships (SAR).
Visualization of Derivatization Strategies
Caption: Key derivatization points of the (2-Naphthylthio)acetic acid scaffold.
Protocol 2: Amide Synthesis from (2-Naphthylthio)acetic Acid
Amide bond formation is a cornerstone of medicinal chemistry, allowing for the introduction of a wide range of substituents to modulate physicochemical properties and target interactions.
Materials:
-
(2-Naphthylthio)acetic acid
-
A primary or secondary amine of choice
-
(1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) or other coupling agent
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Activation: Dissolve (2-Naphthylthio)acetic acid (1 equivalent) in anhydrous DCM or DMF. Add EDC (1.2 equivalents) and HOBt (1.2 equivalents). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.1 equivalents) and DIPEA (2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC.
-
Work-up:
-
Dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude amide by column chromatography on silica gel.
-
Protocol 3: Ester Synthesis from (2-Naphthylthio)acetic Acid
Esterification can be used to generate prodrugs or to fine-tune the lipophilicity of the lead compound.
Materials:
-
(2-Naphthylthio)acetic acid
-
An alcohol of choice
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve (2-Naphthylthio)acetic acid (1 equivalent), the desired alcohol (1.2 equivalents), and a catalytic amount of DMAP in anhydrous DCM.
-
Coupling: Cool the mixture in an ice bath and add a solution of DCC (1.1 equivalents) in DCM dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. A white precipitate of dicyclohexylurea will form.
-
Work-up:
-
Filter off the dicyclohexylurea precipitate.
-
Wash the filtrate with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter and concentrate the organic layer.
-
Purify the crude ester by column chromatography.
-
Biological Evaluation: A Targeted Approach
Given the established biological activities of naphthalene and thioether-containing compounds, a logical starting point for the biological evaluation of (2-Naphthylthio)acetic acid derivatives is in the areas of anticancer and antimicrobial research.
Visualization of a General Drug Discovery Workflow
Caption: A generalized workflow for drug discovery using the (2-Naphthylthio)acetic acid scaffold.
Protocol 4: In Vitro Cytotoxicity Screening (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a standard initial screen for potential anticancer agents.[5]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the synthesized (2-Naphthylthio)acetic acid derivatives in cell culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 5: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[6]
Materials:
-
Bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Bacterial or fungal inoculum standardized to a specific concentration
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Structure-Activity Relationship (SAR) Insights and Data Interpretation
Systematic modification of the (2-Naphthylthio)acetic acid scaffold and subsequent biological testing will generate valuable SAR data. The following table provides a template for organizing this data.
| Compound ID | R Group (Amide/Ester) | Naphthalene Substituent | Anticancer IC₅₀ (µM) | Antimicrobial MIC (µg/mL) |
| Scaffold | -OH | H | >100 | >128 |
| NTA-A1 | -NH-CH₂-Ph | H | 50.2 | 64 |
| NTA-A2 | -NH-(4-Cl-Ph) | H | 25.8 | 32 |
| NTA-E1 | -O-CH₂CH₃ | H | 89.1 | >128 |
| NTA-A1-Cl | -NH-CH₂-Ph | 6-Cl | 15.4 | 16 |
Data in this table is hypothetical and for illustrative purposes only.
Analysis of such data can reveal key insights. For instance, the introduction of electron-withdrawing groups on the phenyl ring of an amide derivative (e.g., NTA-A2 ) might enhance anticancer activity. Similarly, substitution on the naphthalene ring (e.g., NTA-A1-Cl ) could significantly improve potency in both anticancer and antimicrobial assays.
Conclusion and Future Directions
(2-Naphthylthio)acetic acid represents a promising and under-explored scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the potential for diversification at multiple points make it an attractive starting point for drug discovery campaigns. The inherent biological relevance of both the naphthalene and thioether moieties suggests a high probability of identifying bioactive compounds. The protocols outlined in this application note provide a solid foundation for the synthesis, derivatization, and biological evaluation of novel compounds based on this versatile scaffold. Future work should focus on expanding the library of derivatives and exploring a wider range of biological targets to fully unlock the therapeutic potential of the (2-Naphthylthio)acetic acid framework.
References
- Abou-Elmagd, W. S., et al. (2015). Synthesis and biological evaluation of some novel 1,2,4-triazolo[4,3-a]quinoxalines and their corresponding fused ring systems. Molecules, 20(8), 14324-14339.
- Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
- Dyshlovoy, S. A., et al. (2020). Activity of New Synthetic (2-Chloroethylthio)-1,4-naphthoquinones in Prostate Cancer Cells. Marine Drugs, 18(11), 539.
- EP0086273A1. (1983). Process for preparing 2-naphthyl-thioglycolic acid.
- Han, I. (2022). Thioethers: An Overview. Current Drug Targets, 23(2), 170-219.
- Huang, M. H., et al. (2003). Biological study of naphthalene derivatives with anti-inflammatory activities. Drug Development Research, 60(4), 261-269.
- Karchava, A. V., et al. (2020). Harnessing radical mediated reactions of thioacids for organic synthesis. Chemical Society Reviews, 49(23), 8444-8469.
- Kittakoop, P., et al. (2018). Naphthalene derivatives from Ventilago denticulata and their biological activities. Tetrahedron, 74(38), 5138-5145.
- Mayer, F., & Oppenheimer, T. (1916). Über die Darstellung von α-Naphthylessigsäure. Berichte der deutschen chemischen Gesellschaft, 49(2), 2137-2141.
- Mohamed, M. S., et al. (2020). Synthesis of novel naphthalene-heterocycle hybrids with potent antitumor, anti-inflammatory and antituberculosis activities. RSC Advances, 10(70), 42967-42981.
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 712, Doxorubicin. Retrieved from [Link]
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Probing a Key Survival Signal: An Application Guide for the Bfl-1/BIM Interaction Assay
Introduction: The Critical Bfl-1/BIM Axis in Apoptosis and Oncology
Within the intricate signaling network that governs programmed cell death, or apoptosis, the B-cell lymphoma 2 (Bcl-2) family of proteins serves as a central control hub. A delicate balance between pro-apoptotic and anti-apoptotic members of this family dictates a cell's fate.[1][2] The anti-apoptotic protein Bfl-1 (Bcl-2-related protein A1) has emerged as a crucial survival factor in numerous human cancers, including leukemia, lymphoma, and melanoma.[1][3] Its overexpression is frequently associated with tumor progression and resistance to conventional chemotherapies.[1][2]
Bfl-1 exerts its pro-survival function by sequestering pro-apoptotic "BH3-only" proteins, most notably the Bcl-2 interacting mediator of cell death (BIM).[3] The interaction between Bfl-1 and BIM is a critical checkpoint in the intrinsic apoptotic pathway. By binding to the BH3 domain of BIM, Bfl-1 prevents BIM from activating the downstream effector proteins BAX and BAK, thereby inhibiting mitochondrial outer membrane permeabilization and subsequent caspase activation.[4] Consequently, the Bfl-1/BIM interaction represents a high-value therapeutic target for the development of novel cancer therapies. Small molecules that can disrupt this interaction are of significant interest as they have the potential to restore the apoptotic sensitivity of cancer cells.[5][6]
This comprehensive guide provides a detailed experimental framework for studying the Bfl-1/BIM interaction. We will delve into the principles and protocols for robust and reproducible in vitro and cellular assays, offering insights into the rationale behind experimental choices and providing a foundation for the discovery and characterization of Bfl-1/BIM inhibitors.
The Bfl-1/BIM Signaling Pathway: A Visual Overview
The following diagram illustrates the central role of the Bfl-1/BIM interaction in the regulation of apoptosis. Under normal homeostatic conditions, Bfl-1 sequesters BIM, preventing it from activating the apoptotic cascade.
Caption: The Bfl-1/BIM apoptotic signaling pathway.
I. Recombinant Protein Expression and Purification: The Foundation of In Vitro Assays
Reliable in vitro assays necessitate high-quality, purified recombinant Bfl-1 and BIM proteins. The following protocols outline the expression and purification of His-tagged Bfl-1 and GST-tagged BIM from E. coli.
A. Expression and Purification of N-terminally His-tagged Bfl-1
Rationale: An N-terminal hexahistidine (His6) tag allows for efficient purification using immobilized metal affinity chromatography (IMAC).[7][8] The choice of an N-terminal tag is to minimize potential interference with the C-terminal transmembrane domain, should a full-length construct be used in future membrane-based assays.
Protocol:
-
Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding N-terminally His6-tagged human Bfl-1 (residues 1-152, lacking the C-terminal transmembrane domain for improved solubility). Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking at 220 rpm.
-
Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Cool the culture to 18°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. Incubate for 16-18 hours at 18°C with shaking.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant.
-
Lysis: Resuspend the cell pellet in 30 mL of ice-cold lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme). Incubate on ice for 30 minutes.
-
Sonication: Sonicate the cell suspension on ice to ensure complete lysis and to shear DNA.
-
Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
-
IMAC Purification: Apply the clarified supernatant to a pre-equilibrated Ni-NTA agarose column.
-
Washing: Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elution: Elute the His-tagged Bfl-1 with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Quality Control: Analyze the purified protein by SDS-PAGE to assess purity. Confirm protein identity by Western blot using an anti-His tag or anti-Bfl-1 antibody.
B. Expression and Purification of N-terminally GST-tagged BIM (BH3 domain)
Rationale: A Glutathione S-transferase (GST) tag provides an alternative affinity purification method. For interaction studies, using only the BH3 domain of BIM is often sufficient and improves the solubility of the recombinant protein.
Protocol:
-
Transformation and Culture: Follow steps 1-4 as described for His-tagged Bfl-1, using a plasmid encoding N-terminally GST-tagged human BIM BH3 domain.
-
Cell Harvest and Lysis: Follow steps 5-8 as described for His-tagged Bfl-1, using a lysis buffer appropriate for GST purification (e.g., PBS pH 7.4, 1 mM DTT, 1 mM PMSF).
-
GST Affinity Purification: Apply the clarified supernatant to a pre-equilibrated glutathione-agarose column.
-
Washing: Wash the column with 10 column volumes of wash buffer (PBS pH 7.4, 1 mM DTT).
-
Elution: Elute the GST-tagged BIM BH3 with elution buffer (50 mM Tris-HCl pH 8.0, 10 mM reduced glutathione).
-
Quality Control: Analyze the purified protein by SDS-PAGE and Western blot using an anti-GST antibody.
II. Primary Interaction Assay: AlphaLISA for High-Throughput Screening
Principle: The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a bead-based, no-wash technology ideal for studying biomolecular interactions.[9] In this assay, one interacting partner is captured on a Donor bead and the other on an Acceptor bead. Upon interaction, the beads are brought into close proximity. Excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal at 615 nm.[9]
Caption: AlphaLISA workflow for Bfl-1/BIM interaction.
A. Materials and Reagents
-
Purified His-tagged Bfl-1
-
Biotinylated BIM BH3 peptide
-
AlphaLISA Anti-His Acceptor beads
-
Streptavidin-coated Donor beads
-
AlphaLISA Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA)
-
384-well white opaque microplates
B. Step-by-Step Protocol
-
Reagent Preparation: Dilute all proteins and beads in AlphaLISA Assay Buffer.
-
Compound Plating: For inhibitor screening, add test compounds to the microplate wells.
-
Addition of Bfl-1 and BIM: Add His-tagged Bfl-1 and biotinylated BIM BH3 peptide to the wells. Incubate for 60 minutes at room temperature to allow for interaction.
-
Addition of Acceptor Beads: Add Anti-His Acceptor beads and incubate for 60 minutes at room temperature in the dark.
-
Addition of Donor Beads: Add Streptavidin-coated Donor beads and incubate for 30 minutes at room temperature in the dark.
-
Signal Detection: Read the plate on an Alpha-enabled plate reader.
C. Data Analysis and Interpretation
The AlphaLISA signal is directly proportional to the extent of the Bfl-1/BIM interaction. In an inhibitor screening context, a decrease in signal indicates disruption of the interaction. The potency of an inhibitor is typically expressed as its IC50 value, the concentration at which it inhibits 50% of the signal.
| Parameter | Description |
| Z'-factor | A measure of assay quality and suitability for high-throughput screening. A Z'-factor > 0.5 is generally considered excellent. |
| IC50 | The concentration of an inhibitor that causes a 50% reduction in the AlphaLISA signal. |
| Signal to Background (S/B) | The ratio of the signal in the presence of the interacting proteins to the signal in the absence of one of the partners. |
III. Validation Assay: Surface Plasmon Resonance (SPR) for Kinetic Analysis
Principle: SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.[10] One interacting partner (the ligand) is immobilized on a sensor chip surface, and the other (the analyte) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.[10] This allows for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).
A. Materials and Reagents
-
Purified His-tagged Bfl-1
-
Purified GST-tagged BIM BH3 (or synthetic BIM BH3 peptide)
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
B. Step-by-Step Protocol
-
Ligand Immobilization: Immobilize His-tagged Bfl-1 onto the sensor chip surface via amine coupling.
-
Analyte Injection: Inject a series of concentrations of GST-tagged BIM BH3 over the sensor surface.
-
Data Collection: Monitor the association and dissociation phases in real-time.
-
Regeneration: Regenerate the sensor surface between analyte injections using a suitable regeneration solution (e.g., a short pulse of low pH glycine).
C. Data Analysis and Interpretation
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters.
| Parameter | Description | Typical Value for Bfl-1/BIM |
| ka (on-rate) | Association rate constant (M⁻¹s⁻¹) | 10⁵ - 10⁶ |
| kd (off-rate) | Dissociation rate constant (s⁻¹) | 10⁻³ - 10⁻⁴ |
| KD (dissociation constant) | Equilibrium dissociation constant (M), calculated as kd/ka. A lower KD indicates a higher binding affinity. | nM range |
IV. Cellular Confirmation: Co-Immunoprecipitation (Co-IP)
Principle: Co-IP is used to study protein-protein interactions in a cellular context.[2] An antibody against a "bait" protein (e.g., Bfl-1) is used to pull down the bait and any associated "prey" proteins (e.g., BIM) from a cell lysate. The presence of the prey protein in the immunoprecipitated complex is then detected by Western blotting.
A. Materials and Reagents
-
Cells expressing Bfl-1 and BIM
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease and phosphatase inhibitors)
-
Anti-Bfl-1 antibody for immunoprecipitation
-
Anti-BIM antibody for Western blotting
-
Protein A/G agarose or magnetic beads
B. Step-by-Step Protocol
-
Cell Lysis: Lyse cells in Co-IP Lysis Buffer.
-
Pre-clearing: Incubate the lysate with Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-Bfl-1 antibody.
-
Complex Capture: Add Protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and probe with an anti-BIM antibody.
C. Data Interpretation
The presence of a band corresponding to BIM in the Bfl-1 immunoprecipitate confirms the interaction in a cellular environment. The intensity of the BIM band can be used to qualitatively assess changes in the interaction in response to stimuli or inhibitor treatment.
V. Troubleshooting Common Issues
| Assay | Problem | Possible Cause | Suggested Solution |
| AlphaLISA | Low signal | Inactive protein, incorrect buffer conditions | Confirm protein activity, optimize buffer pH and salt concentration. |
| High background | Non-specific binding, bead aggregation | Add a non-specific blocking agent (e.g., IgG), ensure proper bead handling. | |
| SPR | No binding | Inactive ligand or analyte, incorrect buffer | Test protein activity, optimize running buffer. |
| Non-specific binding | Hydrophobic or ionic interactions | Increase salt concentration or add a non-ionic detergent to the running buffer. | |
| Co-IP | No co-precipitated protein | Weak or transient interaction, harsh lysis buffer | Use a milder lysis buffer, consider cross-linking to stabilize the interaction. |
| High background | Insufficient washing, non-specific antibody binding | Increase the number and stringency of wash steps, use a high-quality antibody. |
Conclusion
The study of the Bfl-1/BIM interaction is paramount for advancing our understanding of apoptosis and for the development of novel anti-cancer therapeutics. The combination of a high-throughput primary assay like AlphaLISA, a quantitative biophysical method such as SPR, and a cellular validation technique like Co-IP provides a robust and comprehensive platform for identifying and characterizing modulators of this critical protein-protein interaction. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to confidently and effectively investigate the Bfl-1/BIM axis.
References
-
Herman, M. D., et al. (2008). Completing the family portrait of the anti-apoptotic Bcl-2 proteins: crystal structure of human Bfl-1 in complex with Bim. FEBS letters, 582(25-26), 3590-3594. [Link]
-
Kump, K. J., et al. (2020). Discovery of small molecule Mcl-1 and Bfl-1 inhibitors. Cancer Research, 80(16_Supplement), LB-226. [Link]
-
Wang, G., et al. (2022). Last but not least: BFL-1 as an emerging target for anti-cancer therapies. Biochemical Society Transactions, 50(4), 1119-1128. [Link]
-
Hamnett, R. (2024). Co-immunoprecipitation (co-IP): The Complete Guide. Antibodies.com. [Link]
-
Flores-Romero, H. (2017). Mechanistic details of apoptosis-regulatory proteins BAX and BFL1 at the membrane level. ADDI. [Link]
-
Harvey, C. T., et al. (2017). Crystal Structures of Anti-Apoptotic BFL-1 and its Complex with a Covalent Stapled Peptide Inhibitor. Structure, 25(12), 1873-1883.e4. [Link]
-
Youle, R. J., & Strasser, A. (2008). The BCL-2 protein family: opposing activities that mediate cell death. Nature reviews. Molecular cell biology, 9(1), 47-59. [Link]
-
Zhai, D., et al. (2012). High-throughput fluorescence polarization assay for chemical library screening against anti-apoptotic Bcl-2 family member Bfl-1. Journal of biomolecular screening, 17(3), 323-334. [Link]
-
Cytiva. (2022, October 6). Principles of surface plasmon resonance (SPR) used in Biacore™ systems [Video]. YouTube. [Link]
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- 3. Peptide ligands for pro-survival protein Bfl-1 from computationally guided library screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
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- 10. m.youtube.com [m.youtube.com]
How to use (2-Naphthylthio)acetic acid in high-throughput screening
An Application Guide to High-Throughput Screening with (2-Naphthylthio)acetic Acid Derivatives for Selective Bfl-1 Inhibition
Introduction: Targeting Apoptosis in Drug Discovery
High-throughput screening (HTS) serves as a foundational technology in modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify compounds that modulate specific biological targets.[1][2] This automated approach accelerates the initial stages of research, providing crucial starting points for the development of new therapeutics.[2] A particularly compelling area of HTS application is in oncology, specifically targeting the intricate protein networks that regulate apoptosis, or programmed cell death.
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of this process.[3] Within this family, anti-apoptotic members like Bfl-1 prevent cell death by sequestering pro-apoptotic proteins.[3] Bfl-1 has emerged as a critical target, as its overexpression is implicated in the survival and chemoresistance of numerous human cancers.[3] Consequently, identifying small molecules that selectively inhibit Bfl-1 and restore the natural apoptotic cascade is a promising therapeutic strategy.
Recent research has highlighted derivatives of (2-Naphthylthio)acetic acid as a promising chemical scaffold for developing selective Bfl-1 inhibitors.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to leverage this scaffold in a high-throughput screening campaign. We will detail the pre-screening considerations, assay development, a detailed HTS protocol, and the subsequent data analysis required to identify and validate novel, selective Bfl-1 inhibitors.
Part 1: Pre-Screening Considerations for (2-Naphthylthio)acetic Acid Derivatives
The success of any HTS campaign begins with a thorough understanding of the chemical matter and a well-designed compound library.
Compound Properties and Safe Handling
(2-Naphthylthio)acetic acid and its derivatives are organic small molecules that require careful handling. While specific toxicity data for this exact compound is limited, related naphthalene-based acetic acids are known to cause skin and eye irritation.[4] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All compound handling should be performed in a well-ventilated area or a chemical fume hood.
For HTS, compounds are typically dissolved in 100% dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 10-20 mM). It is critical to ensure the complete solubilization of each library member.
Table 1: Physicochemical Properties of the Core Scaffold
| Property | Value | Source |
|---|---|---|
| Compound Name | (2-Naphthylthio)acetic acid | [5] |
| CAS Number | 93-21-0 | [5] |
| Molecular Formula | C₁₂H₁₀O₂S | - |
| Molecular Weight | 218.27 g/mol | - |
| Predicted LogP | ~3.5-4.0 | - |
Note: Properties are for the parent scaffold; derivatives will vary. LogP is an estimation and should be experimentally verified for key compounds.
Library Design and Philosophy
A focused library built around the (2-Naphthylthio)acetic acid scaffold is a potent strategy for rapidly exploring the structure-activity relationship (SAR) for Bfl-1 inhibition. The design process should be systematic. A critical consideration for this scaffold is the potential for Pan-Assay Interference Compounds (PAINS). The parent hit from which this class of inhibitors was developed (UMI-77) had potential PAINS characteristics, which were successfully engineered out during optimization.[3] Therefore, it is imperative to use computational filters during the library design phase to remove molecules containing functionalities known to cause non-specific assay activity.
Caption: Principle of a competitive TR-FRET assay for PPIs.
Assay Development and Validation
Before initiating a large-scale screen, the assay must be developed and validated in a smaller format (e.g., 96- or 384-well plates). [6]
-
Reagent Titration: Perform cross-titrations of both the tagged Bfl-1 protein and the BIM peptide to identify the minimum concentrations that yield a robust and stable signal window. The goal is to use protein concentrations below the Kd of the interaction to maximize sensitivity to competitive inhibitors.
-
DMSO Tolerance: Test the assay's performance at various DMSO concentrations to determine the highest tolerable level without significant signal degradation. A final concentration of 0.5-1% is typical.
-
Assay Stability: Confirm that the assay signal is stable over the time required to run a full HTS batch (typically 2-4 hours).
-
Z'-Factor Calculation: The Z'-factor is a statistical measure of assay quality. [7]It is calculated using positive controls (PC, e.g., a known peptide inhibitor or no compound) and negative controls (NC, e.g., a saturating amount of unlabeled BIM peptide). A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS. [6][7] Formula for Z'-Factor: Z' = 1 - ( (3 * (SDPC + SDNC)) / |MeanPC - MeanNC| )
Part 3: High-Throughput Screening Protocol
This protocol assumes a 384-well plate format and the use of automated liquid handling systems.
Materials and Reagents
-
Compound Library: Assay-ready plates of (2-Naphthylthio)acetic acid derivatives at 10 mM in 100% DMSO.
-
Proteins: Terbium-labeled recombinant human Bfl-1 protein and d2-labeled BIM BH3 peptide.
-
Assay Buffer: e.g., Phosphate-buffered saline (PBS) with 0.1% BSA and 0.05% Tween-20.
-
Plates: Low-volume, 384-well white or black microplates.
-
Controls: Positive control (e.g., known inhibitor), Negative control (DMSO vehicle).
-
Equipment: Automated liquid handler, plate sealer, high-throughput TR-FRET enabled plate reader.
Step-by-Step HTS Workflow
-
Compound Transfer (Nanoliter Dosing):
-
Using an acoustic dispenser or pin tool, transfer ~50-100 nL of compound from the 10 mM stock plates into the 384-well assay plates. This results in a final screening concentration of 10-20 µM in a 50 µL assay volume.
-
Dispense DMSO into control wells.
-
-
Bfl-1 Protein Addition:
-
Prepare a working solution of Bfl-1-Tb in assay buffer at 2X the final desired concentration.
-
Using a multichannel liquid handler, dispense 25 µL of this solution into each well of the assay plates.
-
-
BIM Peptide Addition and Incubation:
-
Prepare a working solution of BIM-d2 peptide in assay buffer at 2X the final desired concentration.
-
Dispense 25 µL of this solution into each well. This step initiates the competitive binding reaction.
-
Seal the plates to prevent evaporation.
-
Incubate at room temperature for a pre-determined time (e.g., 60-120 minutes), protected from light.
-
-
Plate Reading:
-
Using a TR-FRET plate reader, excite the wells at the donor's excitation wavelength (e.g., 340 nm).
-
Record emission signals at both the donor and acceptor wavelengths (e.g., ~620 nm for Tb and ~665 nm for d2).
-
The reader's software will calculate the emission ratio (665/620) and normalize the data.
-
Caption: A typical automated workflow for a TR-FRET HTS assay.
Part 4: Data Analysis, Hit Confirmation, and Follow-up
Raw data from the plate reader must be processed to identify genuine "hits."
Primary Hit Identification
-
Normalization: For each plate, normalize the data to the intra-plate controls. The average signal from the DMSO-only wells represents 0% inhibition, and the average signal from the background wells (e.g., no Bfl-1 protein) represents 100% inhibition.
-
Hit Calling: A primary hit is typically defined as any compound that produces a percent inhibition value greater than a set threshold. This threshold is often calculated statistically, for example, three times the standard deviation of the DMSO control wells (%Inhibition > 3*SDDMSO). [6]
Hit Confirmation and Triage
Primary hits must be rigorously validated.
-
Re-testing: Confirmed hits are those that reproduce their activity when re-tested from the original screening well.
-
Dose-Response Analysis: Compounds that confirm are then tested over a range of concentrations (e.g., an 8-point, 3-fold serial dilution) to generate a dose-response curve and determine their half-maximal inhibitory concentration (IC₅₀). This step is crucial for ranking the potency of the hits.
-
Orthogonal Assays: To rule out assay artifacts, potent hits should be validated in a secondary, label-free assay, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), which can directly measure binding affinity (KD).
Table 2: Example Hit Confirmation Data Summary
| Compound ID | % Inhibition (Primary) | IC₅₀ (µM) | KD (SPR, µM) | Mcl-1 IC₅₀ (µM) | Selectivity (Mcl-1/Bfl-1) |
|---|---|---|---|---|---|
| HTS-001 | 65.2% | 1.5 | 1.2 | 25.5 | 17x |
| HTS-002 | 58.9% | 8.9 | 10.1 | 15.3 | 1.7x |
| HTS-003 | 72.1% | 0.8 | 0.6 | >50 | >62x |
Selectivity Counter-Screening
A critical step in developing Bfl-1 inhibitors is ensuring selectivity against other Bcl-2 family members, especially the highly homologous Mcl-1. [3]All confirmed hits should be tested in an identical TR-FRET assay where Bfl-1 is replaced with Mcl-1. A high selectivity ratio (IC₅₀ Mcl-1 / IC₅₀ Bfl-1) is a key characteristic of a promising lead compound.
Conclusion
The (2-Naphthylthio)acetic acid scaffold represents a validated starting point for the discovery of novel, selective Bfl-1 inhibitors. By combining a rationally designed focused library with a robust TR-FRET based high-throughput screening assay, researchers can efficiently identify potent hits. The success of the campaign hinges on rigorous assay validation, stringent quality control using metrics like the Z'-factor, and a multi-step hit confirmation process that includes orthogonal assays and critical selectivity counter-screens. This structured approach provides a clear and effective pathway from initial screen to the identification of promising lead compounds for further preclinical development.
References
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Katsanou, V., et al. (2021). Metal Complexes with Naphthalene-Based Acetic Acids as Ligands: Structure and Biological Activity. Molecules, 26(16), 4975. Available from: [Link]
-
Foley, T. L., & Frank, A. J. (2014). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Methods in molecular biology (Clifton, N.J.), 1184, 1–21. Available from: [Link]
-
Pusterla, T. (2019). High-throughput screening (HTS). BMG LABTECH. Available from: [Link]
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Chen, S., et al. (2014). Effect of naphthalene acetic acid on adventitious root development and associated physiological changes in stem cutting of Hemarthria compressa. PloS one, 9(3), e90700. Available from: [Link]
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PubChem. (n.d.). 2-Naphthyl acetate. National Center for Biotechnology Information. Available from: [Link]
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Yamamoto, T., et al. (2016). Biological Function of Acetic Acid-Improvement in Obesity and Glucose Tolerance by Acetic Acid in Type 2 Diabetic Rats. Critical reviews in food science and nutrition, 56 Suppl 1, S171–S175. Available from: [Link]
-
PubChem. (n.d.). 2-Naphthaleneacetic acid. National Center for Biotechnology Information. Available from: [Link]
-
Fan, M., et al. (2024). Discovery and optimization of (2-naphthylthio)acetic acid derivative as selective Bfl-1 inhibitor. Bioorganic & medicinal chemistry letters, 101, 129658. Available from: [Link]
-
Wikipedia. (2023). High-throughput screening. Available from: [Link]
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Aller, S. G., et al. (2023). High-Throughput Screening to Obtain Crystal Hits for Protein Crystallography. Journal of visualized experiments : JoVE, (193), 10.3791/64998. Available from: [Link]
-
Carterra. (2020). High Throughput Antibody Screening Using Synthetic Antibody Libraries with Kinetic & Binning Assays. YouTube. Available from: [Link]
-
Das, D. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of cancer science & therapy, 8(6), 152–154. Available from: [Link]
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ACS Publications. (2023). High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase. ACS Chemical Biology. Available from: [Link]
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ResearchGate. (2023). High Throughput Screening: Methods and Protocols. Available from: [Link]
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Du, Y., et al. (2018). A Fully Automated High-Throughput Flow Cytometry Screening System Enabling Phenotypic Drug Discovery. SLAS technology, 23(6), 547–560. Available from: [Link]
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Application Notes and Protocols for (2-Naphthylthio)acetic Acid Derivatives in Cancer Cell Line Studies
Introduction: A New Frontier in Apoptosis Induction
The evasion of programmed cell death, or apoptosis, is a cardinal hallmark of cancer, enabling malignant cells to survive and proliferate despite cellular damage and anti-cancer interventions. A key family of proteins governing this process is the B-cell lymphoma 2 (Bcl-2) family, which comprises both pro-apoptotic and anti-apoptotic members. The balance between these factions dictates the cell's fate. Overexpression of anti-apoptotic proteins is a common mechanism by which cancer cells gain a survival advantage and develop resistance to therapies.
Among the anti-apoptotic Bcl-2 family members, Bfl-1 (also known as BCL2A1) has emerged as a critical, yet historically understudied, therapeutic target. Bfl-1 is implicated in the pathogenesis and chemoresistance of a variety of human cancers, including lymphomas, leukemias, and melanoma.[1][2] Its strategic role in cell survival, particularly in the context of resistance to other Bcl-2 family inhibitors like Venetoclax, makes it a high-priority target for novel drug development.[1][2]
Recent breakthroughs have identified a promising class of small molecules, derivatives of (2-Naphthylthio)acetic acid , as selective inhibitors of Bfl-1.[3] A foundational hit compound, UMI-77, demonstrated the potential of this chemical scaffold to disrupt the critical protein-protein interactions that Bfl-1 uses to suppress apoptosis.[3][4] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of (2-Naphthylthio)acetic acid derivatives for the study of Bfl-1 inhibition in cancer cell lines. We will delve into the mechanism of action, provide field-proven experimental protocols, and offer insights into data interpretation.
Mechanism of Action: Unleashing the Hounds of Apoptosis
The primary anti-cancer mechanism of (2-Naphthylthio)acetic acid derivatives is the targeted inhibition of the Bfl-1 protein. Bfl-1, like other anti-apoptotic Bcl-2 proteins, features a surface groove that captures the BH3 (Bcl-2 Homology 3) domain of pro-apoptotic "BH3-only" proteins, such as BIM, and effector proteins like BAK.[3][5][6] This sequestration prevents the activation of BAX and BAK, the ultimate executioners of the intrinsic apoptotic pathway, thereby blocking mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation.
(2-Naphthylthio)acetic acid derivatives are designed to act as BH3 mimetics. They competitively bind to the BH3-binding groove of Bfl-1, displacing pro-apoptotic proteins like BIM.[3] The liberated BIM is then free to activate BAX and BAK, leading to their oligomerization, pore formation in the mitochondrial membrane, release of cytochrome c, and the initiation of the caspase cascade, culminating in apoptotic cell death.[5]
The selectivity for Bfl-1 over other anti-apoptotic proteins like Mcl-1 is a key feature of this compound class, which is crucial for minimizing off-target effects and potential toxicities.[3]
Caption: Signaling pathway of Bfl-1 inhibition by (2-Naphthylthio)acetic acid derivatives.
Experimental Protocols
The following protocols are designed to assess the efficacy of a novel (2-Naphthylthio)acetic acid derivative in cancer cell lines known to overexpress Bfl-1, such as specific strains of Diffuse Large B-cell Lymphoma (DLBCL) or melanoma.[1][7]
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the concentration-dependent cytotoxic effect of the compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase, which is active only in living cells.[8]
Materials:
-
Bfl-1-overexpressing cancer cell line (e.g., SUDHL-2, OCI-LY-3)[7]
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
(2-Naphthylthio)acetic acid derivative, dissolved in DMSO to a stock concentration of 10 mM
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Perform a cell count and viability check (e.g., using Trypan Blue).
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete medium.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Include wells for 'no cell' (media only) and 'vehicle control' (cells with DMSO).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach (for adherent lines) or acclimate.
-
-
Compound Treatment:
-
Prepare a serial dilution of the (2-Naphthylthio)acetic acid derivative in complete culture medium. A typical final concentration range would be 0.1 µM to 100 µM.
-
Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations.
-
Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[9]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the 'no cell' blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration).
-
Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay confirms that the observed cell death is due to apoptosis. Annexin V binds to phosphatidylserine (PS), which is translocated to the outer cell membrane during early apoptosis.[10][11] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it identifies late apoptotic and necrotic cells.[10]
Materials:
-
Cells treated with the (2-Naphthylthio)acetic acid derivative at IC₅₀ and 2x IC₅₀ concentrations (from Protocol 1).
-
Untreated and vehicle-treated control cells.
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 1X Binding Buffer).
-
Cold PBS.
-
Flow cytometry tubes.
-
Flow cytometer.
Procedure:
-
Cell Preparation and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach ~70-80% confluency after treatment.
-
Treat cells with the compound (e.g., at IC₅₀ and 2x IC₅₀) and controls for a predetermined time (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Suspension cells: Collect cells by centrifugation at 300 x g for 5 minutes.
-
Adherent cells: Gently detach cells using a non-enzymatic cell dissociation solution to maintain membrane integrity.
-
Collect all cells, including those floating in the medium (which may be apoptotic).
-
Wash the cells twice by resuspending the pellet in 1 mL of cold PBS and centrifuging at 300 x g for 5 minutes.[12]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.[12]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[12]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[12]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[12]
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
-
Data Presentation and Visualization
Summary of Expected Cytotoxic Effects
The following table summarizes hypothetical, yet plausible, IC₅₀ values for a lead (2-Naphthylthio)acetic acid derivative against various cancer cell lines, highlighting its selectivity for those with high Bfl-1 expression.
| Cell Line | Cancer Type | Bfl-1 Expression | Predicted IC₅₀ (µM) |
| SUDHL-2 | Diffuse Large B-cell Lymphoma | High | 1.5 |
| OCI-LY-3 | Diffuse Large B-cell Lymphoma | High | 2.8 |
| SK-MEL-28 | Malignant Melanoma | High | 5.2 |
| OCI-LY-19 | Diffuse Large B-cell Lymphoma | Low | > 50 |
| Jurkat | Acute T-cell Leukemia | Low | > 50 |
Note: These values are illustrative and must be determined experimentally.
Experimental Workflow Visualization
The overall experimental process for evaluating a novel (2-Naphthylthio)acetic acid derivative can be visualized as follows:
Caption: Experimental workflow for the evaluation of (2-Naphthylthio)acetic acid derivatives.
References
-
Loh, R.K., et al. (2022). Last but not least: BFL-1 as an emerging target for anti-cancer therapies. Biochemical Society Transactions, 50(4), pp.1037-1047. Available at: [Link]
-
Ferguson, L.I., et al. (2019). Confounding off-target effects of BH3 mimetics at commonly used concentrations: MIM1, UMI-77, and A-1210477. Cell Death & Disease, 10(2), p.129. Available at: [Link]
-
Kim, H.S., et al. (2022). Mitigating the BFL1-mediated antiapoptotic pathway in diffuse large B cell lymphoma by inhibiting HDACs. bioRxiv. Available at: [Link]
-
Dana-Farber Cancer Institute. (n.d.). Targeting BFL-1 Reactivates Cancer Cell Death. Innovations. Available at: [Link]
-
Ke, F., et al. (2007). Bfl-1/A1 functions, similar to Mcl-1, as a selective tBid and Bak antagonist. Oncogene, 26(43), pp.6351-6360. Available at: [Link]
-
ResearchGate. (n.d.). The role of BFL-1 in cancer. Scientific Diagram. Available at: [Link]
-
Niu, P., Xu, H., & Fan, M. (2024). Discovery and optimization of (2-naphthylthio)acetic acid derivative as selective Bfl-1 inhibitor. Bioorganic & Medicinal Chemistry Letters, 101, 129658. Available at: [Link]
-
Crowley, L.C., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Journal of Visualized Experiments, (117), 54682. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]
-
ResearchGate. (n.d.). Computational and structural binding studies of 2 (UMI-77) with Mcl-1. Scientific Diagram. Available at: [Link]
-
Pellecchia, M., et al. (2018). hBfl-1/hNOXA Interaction Studies Provide New Insights on the Role of Bfl-1 in Cancer Cell Resistance and for the Design of Novel Anticancer Agents. ACS Chemical Biology, 13(10), pp.2844-2853. Available at: [Link]
-
Lesea, A., et al. (2022). Last but not least: BFL-1 as an emerging target for anti-cancer therapies. Portland Press. Available at: [Link]
-
ResearchGate. (n.d.). Biochemical characterization of 2 (UMI-77) binding to Mcl-1. Scientific Diagram. Available at: [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. Available at: [Link]
-
Wang, Y., et al. (2021). Inhibitors of BCL2A1/Bfl-1 protein: Potential stock in cancer therapy. European Journal of Medicinal Chemistry, 223, 113642. Available at: [Link]
-
ResearchGate. (n.d.). Structure-Based Discovery of a Series of Covalent, Orally Bioavailable, and Selective BFL1 Inhibitors. Request PDF. Available at: [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Available at: [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Available at: [Link]
-
Kelly, K.R., et al. (2021). Targeting Bfl-1 via acute CDK9 inhibition overcomes intrinsic BH3-mimetic resistance in lymphomas. Blood Advances, 5(10), pp.2521-2533. Available at: [Link]
-
Brody School of Medicine, ECU. (n.d.). Annexin V Stain Protocol. Flow Cytometry Core. Available at: [Link]
-
Pellecchia, M., et al. (2018). hBfl-1/hNOXA Interaction Studies Provide New Insights on the Role of Bfl-1 in Cancer Cell Resistance and for the Design of Novel Anticancer Agents. ACS Publications. Available at: [Link]
-
ResearchGate. (n.d.). Discovery of N-(4-((6-(3,5- Dimethoxyphenyl)-9H-Purine Derivatives as Irreversible Covalent FGFR Inhibitors. Request PDF. Available at: [Link]
Sources
- 1. Last but not least: BFL-1 as an emerging target for anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting BFL-1 Reactivates Cancer Cell Death - Innovations [innovations.dana-farber.org]
- 3. Discovery and optimization of (2-naphthylthio)acetic acid derivative as selective Bfl-1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Confounding off-target effects of BH3 mimetics at commonly used concentrations: MIM1, UMI-77, and A-1210477 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bfl-1/A1 functions, similar to Mcl-1, as a selective tBid and Bak antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
- 8. atcc.org [atcc.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. bosterbio.com [bosterbio.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-Naphthylthio)acetic Acid
Introduction
Welcome to the technical support guide for the synthesis of (2-Naphthylthio)acetic acid. This molecule is a key intermediate in various chemical and pharmaceutical research areas. The primary synthetic route involves the S-alkylation of 2-naphthalenethiol with an α-haloacetic acid, a reaction analogous to the Williamson ether synthesis.[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights, troubleshoot common experimental challenges, and ultimately improve the yield and purity of the final product.
Core Reaction Mechanism: S-Alkylation
The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. First, a base is used to deprotonate the thiol group of 2-naphthalenethiol, forming a highly nucleophilic thiolate anion. This anion then attacks the electrophilic carbon of chloroacetic acid, displacing the chloride leaving group to form the C-S bond and yield (2-Naphthylthio)acetic acid.
Caption: SN2 mechanism for (2-Naphthylthio)acetic acid synthesis.
Optimized Experimental Protocol
This protocol is designed to be a self-validating system for achieving high yields. The causality behind each step is explained to ensure a deep understanding of the process.
Reagent and Equipment Data
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount | Notes |
| 2-Naphthalenethiol | 160.23 | 1.0 | 8.01 g | Starting material. Ensure it is dry and pure. |
| Sodium Hydroxide (NaOH) | 40.00 | 2.2 | 4.40 g | Used as a base for deprotonation and to neutralize chloroacetic acid. |
| Chloroacetic Acid | 94.50 | 1.1 | 5.20 g | Alkylating agent. Handle with care (corrosive). |
| Ethanol (95%) | - | - | 100 mL | Reaction solvent. |
| Water (Deionized) | - | - | 50 mL + as needed | Used for dissolving NaOH and for workup. |
| Hydrochloric Acid (conc.) | - | - | ~10 mL | For acidification during workup. |
Step-by-Step Methodology
-
Preparation of Sodium Naphthylthiolate:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 8.01 g (50 mmol) of 2-naphthalenethiol in 100 mL of 95% ethanol.
-
In a separate beaker, prepare a solution of 2.2 g (55 mmol) of sodium hydroxide in 20 mL of water.
-
Slowly add the NaOH solution to the ethanolic solution of 2-naphthalenethiol with stirring. The formation of the sodium salt should be observed.
-
-
Preparation of Sodium Chloroacetate:
-
In another beaker, carefully dissolve 5.20 g (55 mmol) of chloroacetic acid in 30 mL of water.
-
Neutralize this solution by slowly adding a solution of 2.2 g (55 mmol) of sodium hydroxide in water. Cool the beaker in an ice bath during this addition as the neutralization is exothermic.
-
-
Alkylation Reaction:
-
Attach the reflux condenser to the flask containing the sodium naphthylthiolate solution.
-
Gently heat the solution to reflux using a heating mantle.
-
Once refluxing, add the sodium chloroacetate solution dropwise over 30 minutes.
-
Maintain the reaction at reflux for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Workup and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Transfer the concentrated solution to a beaker and slowly acidify with concentrated hydrochloric acid until the pH is ~2. The product will precipitate as a white solid.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
-
Purification:
-
Collect the crude product by vacuum filtration and wash the filter cake with cold water.
-
Recrystallize the crude solid from an ethanol/water mixture to obtain pure (2-Naphthylthio)acetic acid.
-
Dry the purified crystals in a vacuum oven. The expected yield is 85-95%.
-
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during the synthesis in a direct question-and-answer format.
Question 1: My yield is significantly lower than expected. What are the common causes?
Answer: Low yield can stem from several factors. Let's break them down:
-
Incomplete Deprotonation: The thiol (pKa ~10-11) must be fully converted to the more potent nucleophile, the thiolate.[3] If an insufficient amount of base is used or if the base is not strong enough, unreacted thiol will remain, reducing the potential yield. Our protocol uses a slight excess of NaOH to ensure complete deprotonation.
-
Oxidation of Thiolate: Thiolates are susceptible to oxidation, especially in the presence of air (oxygen) at elevated temperatures, leading to the formation of a disulfide (di-2-naphthyl disulfide) side product. While this reaction is often slow, performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can mitigate this, especially if the reaction time is extended.
-
Side Reactions of the Alkylating Agent: Chloroacetic acid can undergo self-condensation or elimination reactions under harsh basic conditions, though this is less common at the recommended reflux temperature. The dropwise addition of the alkylating agent helps to keep its instantaneous concentration low, minimizing side reactions.
-
Losses During Workup: The product has some solubility in the ethanol/water mixture. Ensure the solution is sufficiently cooled before filtration to minimize losses. Also, ensure complete precipitation by acidifying to a pH of 2 or lower.
Question 2: I am recovering a large amount of my starting material, 2-naphthalenethiol. Why did the reaction not go to completion?
Answer: Recovering the starting thiol is a clear indication of an incomplete reaction. The most likely causes are:
-
Insufficient Base: As detailed above, if there isn't at least one molar equivalent of strong base to deprotonate the thiol, the reaction cannot proceed.
-
Deactivated Alkylating Agent: Ensure the chloroacetic acid used is of good quality. Over time, it can degrade. Using freshly purchased or properly stored reagent is crucial.
-
Insufficient Reaction Time or Temperature: SN2 reactions are temperature-dependent.[1] If the reflux temperature is not reached or the reaction time is too short, the conversion will be incomplete. Monitor the reaction via TLC until the starting thiol spot has disappeared.
Question 3: My final product appears oily and is difficult to crystallize. How can I purify it?
Answer: An oily product suggests the presence of impurities that are disrupting the crystal lattice formation.
-
Cause: The most common impurity is the disulfide byproduct, which can be oily. Residual solvent can also hinder crystallization.
-
Solution:
-
Thorough Washing: First, ensure the precipitated crude product is washed thoroughly with cold water to remove any inorganic salts.
-
Recrystallization Technique: The choice of solvent is critical. An ethanol/water system is effective. Dissolve the crude product in a minimum amount of hot ethanol. Then, add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly. Slow cooling promotes the formation of larger, purer crystals.
-
Column Chromatography: If recrystallization fails, column chromatography is a reliable alternative. A silica gel column using a solvent system like hexane/ethyl acetate with a small amount of acetic acid can effectively separate the desired product from less polar impurities like the disulfide.
-
Question 4: Why is a strong base like sodium hydroxide used instead of a weaker base like sodium bicarbonate?
Answer: The choice of base is dictated by the acidity of the thiol. The pKa of a typical aryl thiol is around 10-11. For effective deprotonation, the pKa of the conjugate acid of the base used should be significantly higher than the pKa of the thiol.
-
Sodium Hydroxide (NaOH): The conjugate acid of the hydroxide ion (OH⁻) is water (H₂O), which has a pKa of ~15.7. Since 15.7 is much greater than 11, the equilibrium strongly favors the formation of the thiolate anion.
-
Sodium Bicarbonate (NaHCO₃): The conjugate acid of bicarbonate (HCO₃⁻) is carbonic acid (H₂CO₃), with a pKa of ~6.4. Since 6.4 is much lower than 11, bicarbonate is not a strong enough base to deprotonate the 2-naphthalenethiol to any significant extent.
Question 5: Can I use a different solvent system? What are the considerations?
Answer: Yes, other solvents can be used, but the choice impacts the reaction rate. This is an SN2 reaction involving an anionic nucleophile.
-
Polar Protic Solvents (like Ethanol, Water): These solvents are used in our protocol. They are excellent at dissolving the ionic reagents (thiolate and chloroacetate). However, they can solvate the nucleophile through hydrogen bonding, which slightly reduces its reactivity. Despite this, the high solubility and convenient temperature range often make them a practical choice.
-
Polar Aprotic Solvents (like DMF, DMSO, Acetone): These solvents are often ideal for SN2 reactions.[2] They can dissolve ionic species but do not hydrogen bond with the nucleophile, leaving it "naked" and highly reactive. This can lead to significantly faster reaction rates, potentially at lower temperatures. If you switch to a solvent like DMF, you may be able to run the reaction at a lower temperature (e.g., 60-80 °C) and shorten the reaction time. However, these solvents are more difficult to remove during workup.
References
-
OpenBU. (n.d.). A new method for the preparation of alpha naphthyl-acetic acid. Retrieved from [Link]
-
Sciencemadness.org. (2009). The synthesis of 1 and 2-naphthols from Napththalene. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). Synthesis of 1-naphthaleneacetic acid: Methods. Retrieved from [Link]
-
PraxiLabs. (n.d.). Synthesis of Beta Naphthyl Acetate Simulation. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of naphthyl-acetic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN111499504A - A kind of preparation method of alpha-naphthalene acetic acid.
- Google Patents. (n.d.). CN107311858B - A kind of synthesis technique of naphthoxyacetic acid.
- Google Patents. (n.d.). CN101781172A - Novel process for efficiently and continuously synthesizing 2-naphthol.
-
Wikipedia. (n.d.). 2-Naphthalenethiol. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]
- Google Patents. (n.d.). US3042724A - Preparation of naphthalenethiol.
-
National Institutes of Health. (2019). Reactive OFF-ON type alkylating agents for higher-ordered structures of nucleic acids. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Retrieved from [Link]
-
PubChem. (n.d.). 2-Naphthalenethiol. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Thiols And Thioethers. Retrieved from [Link]
-
Organic Syntheses. (n.d.). thiolacetic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 6. Retrieved from [Link]
- Google Patents. (n.d.). US5916422A - Method of purifying acetic acid.
-
Scribd. (n.d.). Williamson Ether Synthesis & Epoxide Reactions. Retrieved from [Link]
-
Wordpress. (2026). Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. Retrieved from [Link]
Sources
Technical Support Center: Navigating and Mitigating Pan-Assay Interference Compounds (PAINS)
A Guide for Drug Discovery Researchers
Welcome to the technical support center for identifying and managing Pan-Assay Interference Compounds (PAINS). As a Senior Application Scientist, my goal is to provide you with a practical, in-depth guide to troubleshoot problematic compounds and offer strategies for chemical derivatization to rescue promising hit series. This resource is structured in a question-and-answer format to directly address the challenges you may encounter in your drug discovery efforts.
Section 1: PAINS Fundamentals FAQ
This section covers the basic concepts of PAINS to provide a solid foundation for troubleshooting.
Q1: What are Pan-Assay Interference Compounds (PAINS)?
A: Pan-Assay Interference Compounds, or PAINS, are chemical structures that frequently appear as "hits" in high-throughput screening (HTS) campaigns but are, in fact, false positives.[1][2] These compounds tend to interfere with assay readouts through a variety of nonspecific mechanisms rather than by specifically binding to the intended biological target.[2] Their promiscuous activity across numerous, unrelated assays makes them a significant drain on resources, leading research teams down unproductive paths.[3][4] Common examples of PAINS scaffolds include rhodanines, quinones, catechols, and enones.[2]
Q2: Why are PAINS so problematic? What are their mechanisms of action?
A: PAINS are problematic because they mimic the behavior of a true hit, leading to wasted time and resources in attempted optimization.[1][3] Understanding their mechanism is key to identifying them. PAINS don't typically engage in specific, reversible binding with a target protein. Instead, they interfere with assays in several ways:
-
Chemical Reactivity: Many PAINS contain electrophilic centers or are redox-active. They can form covalent bonds with nucleophilic residues (like cysteine) on proteins, leading to irreversible and nonspecific inhibition.[5][6] Quinones and compounds with Michael acceptor motifs are common culprits.[2]
-
Colloidal Aggregation: At certain concentrations, some compounds self-assemble into colloidal aggregates in assay buffer. These aggregates can then sequester and denature proteins, leading to nonspecific inhibition.[7] This is one of the most common artifacts in HTS.[4]
-
Technology-Specific Interference: Some PAINS interfere directly with the assay technology itself. This can include:
-
Fluorescence Interference: Compounds that are naturally fluorescent or quench the fluorescence of a reporter molecule can disrupt fluorescence-based readouts (e.g., FRET).[5][6]
-
Redox Cycling: Some molecules can generate reactive oxygen species (ROS), like hydrogen peroxide, in the presence of common assay reagents like dithiothreitol (DTT).[1][6] This can lead to protein oxidation or interfere with redox-sensitive reporter systems.
-
Light Scattering: Insoluble compounds can form particulates that scatter light, affecting absorbance or luminescence readings.[1]
-
Luciferase Inhibition: A significant percentage of compounds directly inhibit reporter enzymes like firefly luciferase, a workhorse in cell-based assays.[8]
-
Q3: How can I get an early warning that my hit might be a PAIN?
A: The first line of defense is computational. Before committing to extensive lab work, you should run your hit structures through established PAINS filters. These are substructure search algorithms that flag known problematic motifs.[1][5] Several free tools are available for this purpose.
However, it is critical to understand that these filters are not definitive. They are observational tools based on historical screening data.[5] A compound flagged as a PAIN is not automatically a false positive, and a compound that passes the filters is not guaranteed to be clean.[5] Some approved drugs even contain substructures that resemble PAINS.[1] Therefore, computational flagging should be treated as a "proceed with caution" signal, prompting rigorous experimental validation.
Section 2: Troubleshooting Guide - "Is My Hit a PAIN?"
If you have a hit compound, especially one flagged by a PAINS filter, this section provides a logical workflow to determine if its activity is real or an artifact.
Q4: My hit was flagged by a PAIN filter. What is my first experimental step?
A: The first and most crucial step is to confirm the identity and purity of your compound. Resynthesize or re-purchase a fresh sample and verify its structure and purity (>95%) by LC-MS and NMR. Many "hits" are actually the result of reactive impurities or degradation products.[4] If the activity is not reproducible with a fresh, pure sample, you have already saved significant resources.
Q5: The activity is reproducible with a pure sample. How do I systematically test for common interference mechanisms?
A: A systematic, tiered approach is best. The diagram below outlines a typical workflow for hit validation.
Caption: Workflow for HTS hit validation and PAINS triage.
Here are the key experiments to perform:
-
Test for Aggregation:
-
The Detergent Test: Re-run your primary assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20).[1] If your compound is an aggregator, its apparent potency (IC50) will significantly decrease (a rightward shift of >3-fold is a strong indicator) as the detergent disrupts the colloidal particles.[7]
-
Dynamic Light Scattering (DLS): This technique directly measures particle size in solution. A clean, non-aggregating compound will show a single, low-molecular-weight peak. Aggregators will show the formation of large particles (e.g., >100 nm) as concentration increases.[9][10] (See Section 5 for protocol).
-
-
Test for Nonspecific Reactivity:
-
Glutathione (GSH) Reactivity Assay: Incubate your compound with glutathione, a biologically relevant thiol, and monitor for the formation of a covalent adduct by LC-MS.[11][12] This is a strong indicator of electrophilic reactivity. (See Section 5 for protocol).
-
Pre-incubation/Dilution Test: Incubate the target protein with a high concentration of your compound (e.g., 5x IC50), then dilute the mixture 10-fold before measuring activity.[4] A reversible inhibitor's effect will diminish upon dilution, while an irreversible (covalent) inhibitor's effect will persist.[4]
-
-
Run Technology-Specific Counter-Screens:
-
If your primary assay uses a reporter enzyme (e.g., luciferase), run a counter-screen against the purified enzyme alone.[8][13] This will determine if your compound is inhibiting the reporter rather than your target. (See Section 5 for protocol).
-
For fluorescence-based assays, measure the compound's intrinsic fluorescence at the assay's excitation and emission wavelengths.
-
-
Confirm Target Engagement with an Orthogonal, Biophysical Method:
-
Use a label-free technology like Surface Plasmon Resonance (SPR) , Isothermal Titration Calorimetry (ITC), or Cellular Thermal Shift Assay (CETSA) to confirm direct, stoichiometric binding between your compound and the target protein.[14] A true hit should show specific binding in these assays, while a PAIN often will not or will exhibit nonspecific binding behavior. (See Section 5 for protocol).
-
Section 3: The Derivatization Strategy - FAQs and Workflow
If your compound shows signs of interference but you have other evidence (e.g., from biophysical assays or cellular activity) suggesting genuine target engagement, a medicinal chemistry effort to design derivatives may be warranted.
Q6: How can I modify a PAIN scaffold to remove the interference while keeping the desired activity?
A: The strategy is to identify the specific structural motif (the "warhead") responsible for the interference and modify or replace it without disrupting the key pharmacophore elements required for target binding. This requires careful Structure-Activity Relationship (SAR) analysis.
The diagram below conceptualizes this process.
Caption: Conceptual workflow for derivatizing a PAIN compound.
Q7: What are some specific chemical strategies for common PAINS motifs?
A: Here are some field-proven approaches:
-
For Michael Acceptors (e.g., Rhodanines, Enones): The reactivity often comes from an electron-deficient double bond.
-
Strategy: Saturate the double bond. This removes the electrophilic site. If activity is lost, it suggests the covalent reactivity was responsible for the initial "hit". If activity is retained, you may have a valid scaffold.
-
-
For Catechols and Quinones: These are prone to redox cycling and forming reactive quinone species.
-
Strategy 1 (Modification): Methylate one or both of the hydroxyl groups to prevent oxidation. This can, however, disrupt hydrogen bonding that may be critical for target binding.
-
Strategy 2 (Bioisosteric Replacement): This is often a more robust strategy. Replace the catechol ring with a bioisostere that mimics its hydrogen bonding pattern but is not redox-active. Examples include benzoxazolones or other heterocyclic systems.[15][16]
-
-
For Aniline-based PAINS: These can be problematic, particularly in AlphaScreen assays where they can quench singlet oxygen.[5]
-
Strategy: Modify the electronics of the aniline. For example, converting the amine to an amide can significantly reduce its reactivity, though this drastically changes its physicochemical properties.
-
A remarkable real-world example involved transforming a quinone-based HTS hit into a potent, selective, and non-quinoid advanced compound through in silico scaffold hopping, demonstrating that even the most notorious PAINS can sometimes serve as a starting point if handled with extreme care and rigorous validation.[5][17]
Section 4: Case Study & Data Interpretation
To illustrate the process, let's consider a hypothetical case study of a hit from a kinase screen.
Hypothetical Hit: "Compound X"
-
Primary Screen: IC50 = 500 nM against Kinase Z.
-
PAINS Filter: Flagged for a rhodanine substructure.
The team follows the validation workflow and generates the following data for Compound X and a rationally designed derivative, "Compound Y," where the exocyclic double bond of the rhodanine has been saturated.
| Parameter | Assay | Compound X (Parent PAIN) | Compound Y (Derivative) | Interpretation |
| Potency | Kinase Z Inhibition (IC50) | 500 nM | 800 nM | Activity is largely retained, suggesting the core scaffold has genuine affinity for the target. |
| Aggregation | DLS (Onset Concentration) | 2 µM | > 100 µM | Compound X aggregates at low micromolar concentrations, while Compound Y is soluble. |
| Aggregation | Detergent Shift (IC50 in 0.01% Triton X-100) | 15 µM (>30-fold shift) | 950 nM (<1.2-fold shift) | The large IC50 shift for Compound X confirms aggregation-based inhibition. Compound Y is unaffected. |
| Reactivity | GSH Adduct Formation (LC-MS) | 95% adduct after 1 hr | < 2% adduct after 1 hr | Compound X is highly reactive. Compound Y has had its electrophilic liability removed. |
| Assay Interference | Luciferase Counter-Screen (IC50) | 1.2 µM | > 50 µM | Compound X is a potent luciferase inhibitor, a common PAINS artifact. Compound Y is clean. |
| Target Engagement | SPR Binding (KD) | No specific binding detected | 750 nM | Compound Y shows direct, specific binding to Kinase Z, confirming it as a valid hit. |
Section 5: Detailed Experimental Protocols
These are generalized, step-by-step protocols. You must adapt them to your specific instruments, reagents, and assay conditions.
Protocol 1: Dynamic Light Scattering (DLS) for Aggregation
Objective: To determine the concentration at which a compound begins to form aggregates.
-
Sample Preparation:
-
Prepare a high-concentration stock solution of the test compound (e.g., 10 mM in 100% DMSO).
-
Prepare your final assay buffer. The buffer must be filtered through a 0.2 µm filter immediately before use to remove dust and other particulates.[18]
-
Create a serial dilution of your compound directly in the filtered assay buffer, ensuring the final DMSO concentration is constant and low (e.g., 1-5%).[10] Include a buffer-only control.
-
-
Instrument Setup:
-
Allow the DLS instrument to equilibrate to the desired temperature (e.g., 25°C).
-
Use a clean, manufacturer-approved cuvette.
-
-
Measurement:
-
Carefully pipette the required sample volume (e.g., 30 µL) into the cuvette, avoiding bubbles.[18]
-
Place the cuvette in the instrument and allow the temperature to equilibrate for 2-5 minutes.
-
Acquire data for each concentration, starting from the lowest. The instrument measures fluctuations in scattered light intensity to calculate the hydrodynamic radius (Rh) of particles in solution.[18][19]
-
-
Data Analysis:
-
Analyze the size distribution plot. A non-aggregating compound should show a single peak corresponding to the monomeric species (typically Rh < 2 nm).
-
Identify the "onset concentration" where a second peak corresponding to larger particles (e.g., Rh > 50 nm) appears and grows with increasing concentration. This is the point of aggregation.
-
Protocol 2: Surface Plasmon Resonance (SPR) Counter-Screen for Nonspecific Binding
Objective: To differentiate specific target binding from nonspecific interactions.
-
Chip Preparation:
-
Select an appropriate sensor chip (e.g., CM5).
-
Immobilize your target protein on one flow cell (the "active" surface) using standard amine coupling chemistry to a moderate density.
-
On a separate flow cell (the "reference" surface), immobilize an unrelated protein to act as a negative control.[20][21] This is critical for identifying nonspecific binders.
-
-
Compound Preparation:
-
Prepare a series of concentrations of your test compound in a suitable SPR running buffer. The buffer should contain a small amount of surfactant (e.g., 0.005% P20) to minimize nonspecific binding to the chip surface.[22]
-
-
Binding Analysis:
-
Inject the compound concentrations sequentially over both the active and reference flow cells.
-
Collect the binding sensorgrams (Response Units vs. Time).
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal for each injection. This corrects for bulk refractive index changes and any nonspecific binding to the chip surface.
-
A specific binder will show a concentration-dependent binding signal on the active surface but little to no signal on the reference surface. The binding curves should fit a 1:1 kinetic model.
-
A nonspecific binder or PAIN may show high, often irreversible binding to both the active and reference surfaces, indicating it is not specifically recognizing your target.
-
Protocol 3: Firefly Luciferase (FLuc) Inhibition Counter-Screen
Objective: To determine if a compound directly inhibits the FLuc enzyme.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., Tris-HCl, pH 7.8, with MgCl2 and DTT).
-
Prepare solutions of recombinant Firefly Luciferase, ATP, and D-Luciferin in the assay buffer at their final desired concentrations.
-
-
Assay Procedure:
-
In a suitable microplate (e.g., white, opaque 384-well), add your test compound over a range of concentrations. Include positive (known FLuc inhibitor) and negative (DMSO vehicle) controls.
-
Add the FLuc enzyme to the wells and incubate for a short period (e.g., 15 minutes) to allow for potential binding.
-
Initiate the luminescent reaction by adding a solution containing both ATP and D-Luciferin.
-
Immediately read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the DMSO control (100% activity) and a background control (0% activity).
-
Plot the percent inhibition versus compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value. An IC50 in the range of your primary assay's potency is a major red flag.[8]
-
Protocol 4: Glutathione (GSH) Reactivity Assay by LC-MS
Objective: To detect the formation of covalent adducts with a biological thiol.
-
Reaction Setup:
-
In a microfuge tube, prepare a solution of your test compound (e.g., 50 µM final concentration) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Add a solution of glutathione (GSH) to a final concentration of 1 mM.[11]
-
Prepare a control reaction without GSH.
-
Incubate the reactions at 37°C for a set time (e.g., 1-2 hours).
-
-
Sample Analysis:
-
Stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate any protein.
-
Analyze the supernatant by liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis:
-
Monitor for the disappearance of the parent compound peak in the presence of GSH compared to the control.
-
Search for a new peak with a mass corresponding to the [Parent Compound + GSH] adduct. The mass of GSH is ~307.3 Da, so you are looking for a peak at [M+H]+ of the parent + 307.3.
-
The presence of this new peak confirms that your compound is an electrophile capable of reacting with biological nucleophiles.[12]
-
References
-
Baell, J., & Walters, M. A. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 12(6), 1475–1485. [Link]
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]
-
Baell, J. B. (2014). PAINS: Relevance to Tool Compound Discovery and Fragment-Based Screening. Australian Journal of Chemistry, 67(1), 3-6. [Link]
-
Aldrich, C., et al. (2017). The Ecstasy and Agony of Assay Interference Compounds. ACS Central Science, 3(3), 143-147. [Link]
-
Dahlin, J. L., & Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. [Link]
-
Santos, R., et al. (2016). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. ResearchGate. [Link]
-
Capuzzi, S. (2022). Pan Assay Interference Compounds. YouTube. [Link]
-
Baell, J., & Walters, M. A. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology. [Link]
-
Meanwell, N. A. (2016). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry. [Link]
-
Stetefeld, J., et al. (2016). Dynamic light scattering: a practical guide and applications in biomedical sciences. Biophysical Reviews, 8(4), 409–427. [Link]
-
de Kok, M., et al. (2019). An UPLC-MS/MS Assay to Measure Glutathione as Marker for Oxidative Stress in Cultured Cells. Metabolites, 9(3), 46. [Link]
- Sugen, Inc. (2003). Catechol bioisosteres.
-
Dahlin, J. L., et al. (2017). Assay Interference by Aggregation. Assay Guidance Manual. [Link]
-
Auld, D. S., & Inglese, J. (2016). Interferences with Luciferase Reporter Enzymes. Assay Guidance Manual. [Link]
-
Nicoll, J. (n.d.). 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments. Nicoya. [Link]
-
Refaei, M. (2011). DLS Protocol. University of Arizona. [Link]
-
Evotec. (n.d.). Cyprotex Reactive Metabolite Fact Sheet. Evotec. [Link]
-
Wang, Y., et al. (2018). Application of LC-MS based glutathione-trapped reactive metabolites in the discovery of toxicity of traditional Chinese medicine. TMR Modern Herbal Medicine, 1(4), 209-219. [Link]
-
Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. [Link]
-
Center for Macromolecular Interactions. (n.d.). Dynamic Light Scattering (DLS). Harvard Medical School. [Link]
-
Rich, R. L., & Myszka, D. G. (n.d.). Surface plasmon resonance. University of Utah. [Link]
-
Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Sygnature Discovery. [Link]
Sources
- 1. drughunter.com [drughunter.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. The Ecstasy and Agony of Assay Interference Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dynamic Light Scattering (DLS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 11. evotec.com [evotec.com]
- 12. tmrjournals.com [tmrjournals.com]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. WO2003066608A1 - Catechol bioisosteres - Google Patents [patents.google.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. research.cbc.osu.edu [research.cbc.osu.edu]
- 19. unchainedlabs.com [unchainedlabs.com]
- 20. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 21. path.ox.ac.uk [path.ox.ac.uk]
- 22. general-lab-solutions.dksh.com.sg [general-lab-solutions.dksh.com.sg]
Technical Support Center: Troubleshooting Low Binding Affinity in (2-Naphthylthio)acetic Acid Analogs
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2-Naphthylthio)acetic acid analogs. This guide is designed to provide in-depth, field-proven insights into diagnosing and overcoming challenges related to low binding affinity. Our approach is structured as a series of questions you might encounter in your own experiments, with answers grounded in established scientific principles and validated protocols.
Section 1: Foundational Troubleshooting - Is the Problem the Compound or the Assay?
This initial section focuses on the critical first step: determining whether the observed low affinity is a true reflection of the molecule's properties or an artifact of the experimental setup.
Q1: My (2-Naphthylthio)acetic acid analog shows significantly weaker binding than predicted. What are the first things I should check?
This is a common and often frustrating starting point. Before diving into complex structural modifications, it's essential to validate the fundamentals of your experiment. A systematic check of your reagents and assay conditions will save significant time and resources.
Answer: Your initial troubleshooting should be a three-pronged approach focusing on compound integrity, target protein quality, and assay buffer conditions.
-
Compound Integrity and Purity:
-
Purity Verification: Has the compound been purified to >95%? Impurities can compete for binding or interfere with the detection method. Verify purity via HPLC and confirm identity using LC-MS and NMR.
-
Solubility Issues: (2-Naphthylthio)acetic acid analogs, with their hydrophobic naphthyl group, can be prone to aggregation in aqueous buffers. Aggregates do not bind effectively and can cause artifacts in many assay formats. Use a light scattering assay to check for aggregation at the concentrations used in your binding studies. Consider adding a low percentage of a non-denaturing co-solvent like DMSO (typically <5%), but be aware this can also impact binding thermodynamics.[1]
-
Chemical Stability: Is the thioether or carboxylic acid moiety stable in your assay buffer and at your experimental temperature over the duration of the experiment? Degradation will lead to a lower effective concentration of the active compound. A time-course study using LC-MS to monitor compound integrity in the assay buffer is recommended.
-
-
Target Protein Quality:
-
Purity and Homogeneity: Is the target protein pure and monomeric? Run SDS-PAGE and Size-Exclusion Chromatography (SEC) to confirm. Aggregated or impure protein presents a heterogeneous population for binding, leading to complex and often weak apparent affinities.
-
Activity and Folding: A significant fraction of the protein may be misfolded or inactive. You must determine the percentage of active protein. This can be done via a functional assay (if it's an enzyme) or by titrating against a known high-affinity ligand. If a large fraction is inactive, the effective protein concentration is lower than the total concentration, which will skew affinity measurements.
-
-
Assay and Buffer Conditions:
-
Buffer Mismatch: Are the buffer components identical between the protein solution and the compound solution? Mismatches in pH, salt concentration, or additives (like glycerol or DMSO) can create large background signals, especially in sensitive techniques like Isothermal Titration Calorimetry (ITC), obscuring the true binding signal.[2]
-
pH Effects: The carboxylic acid moiety of your analogs has a pKa. Is your assay pH appropriate to ensure the desired ionization state? The charge state of the ligand and key residues in the binding pocket is critical for interaction. The binding affinity of inhibitors with carboxylic acid groups can be pH-dependent.[3]
-
Here is a logical workflow for these initial checks:
Caption: Initial troubleshooting workflow for low binding affinity.
Section 2: Assay-Specific Troubleshooting
If the foundational checks are clear, the next step is to scrutinize the binding assay itself. Different techniques have unique pitfalls that can lead to artificially low affinity measurements.
Q2: My Isothermal Titration Calorimetry (ITC) data is noisy or shows no binding. How can I troubleshoot this?
Answer: ITC directly measures the heat of binding, providing a complete thermodynamic profile (KD, ΔH, ΔS). However, it is sensitive to experimental error.[4][5]
Common ITC Problems and Solutions:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Noisy or unstable baseline | Air bubbles in the cell or syringe; dirty cell/syringe. | Degas all solutions thoroughly. Follow a rigorous cleaning protocol between runs. Ensure proper filling technique to avoid introducing bubbles.[2] |
| Large, consistent heats of injection (no saturation) | Buffer mismatch between syringe and cell; high heats of dilution for the compound. | Perform a control titration by injecting the compound into buffer alone. Subtract this from the main experiment. Ensure precise buffer matching via dialysis of the protein into the same buffer used to dissolve the compound.[2] |
| Peaks do not return to baseline | Insufficient time between injections for equilibrium to be reached; a slow, secondary process (e.g., conformational change) is occurring. | Increase the spacing between injections. If a slow process is suspected, this may require more advanced kinetic modeling. |
| No detectable binding heat | The binding enthalpy (ΔH) is near zero (entropically-driven binding); binding is too weak for the concentrations used. | Run the experiment at different temperatures to shift the enthalpy. If affinity is the issue, you must increase the concentrations of both protein and ligand to achieve a measurable signal (the "c-window").[2] |
Protocol: Standard ITC Experiment for a (2-Naphthylthio)acetic Acid Analog
-
Preparation:
-
Dialyze the target protein (e.g., 20-50 µM) extensively against the final assay buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4).
-
Dissolve the (2-Naphthylthio)acetic acid analog in the final dialysis buffer to a concentration 10-15x that of the protein (e.g., 300-750 µM). Self-Validation: Reserve the final dialysis buffer for dissolving the compound to ensure a perfect match.
-
Degas both solutions for at least 10 minutes immediately before the experiment.
-
-
Instrument Setup:
-
Set the cell temperature (e.g., 25°C).
-
Set the stirring speed (e.g., 750 rpm).
-
Set injection parameters: typically 1 initial injection of 0.4 µL followed by 18-20 injections of 2 µL with 150-second spacing.
-
-
Execution:
-
Load the protein into the sample cell and the compound into the syringe.
-
Allow the system to equilibrate for at least 30 minutes to achieve a stable baseline.
-
Start the titration.
-
Self-Validation: After the main experiment, perform a control titration by injecting the compound into buffer alone to measure the heat of dilution.
-
-
Data Analysis:
-
Integrate the raw data peaks.
-
Subtract the control data from the experimental data.
-
Fit the resulting data to a suitable binding model (e.g., one-site binding) to determine KD, n (stoichiometry), and ΔH.
-
Q3: I'm using Surface Plasmon Resonance (SPR), but the response is low or the kinetics are poor. What's going on?
Answer: SPR is a powerful label-free technique for measuring real-time binding kinetics (kon, koff).[6][7] For small molecules like (2-Naphthylthio)acetic acid analogs, challenges often relate to low signal, mass transport limitations, or non-specific binding.
Common SPR Problems and Solutions:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low response signal (Rmax) | Low immobilization level of the protein; the small molecule analyte has a very low molecular weight. | Immobilize more protein on the sensor chip surface. However, be cautious not to create an overly dense surface, which can lead to artifacts. Ensure the calculated theoretical Rmax is achievable and that your observed response is a reasonable fraction of it.[8] |
| Fast, sharp association/dissociation ("square" sensorgrams) | Mass transport limitation; analyte is binding to the chip surface, not the protein. | Decrease the protein immobilization density. Increase the flow rate of the analyte. Self-Validation: Perform a kinetic titration series; if the apparent KD changes with flow rate, mass transport is likely an issue. |
| Analyte does not return to baseline during dissociation | Very slow off-rate (high affinity); non-specific binding to the chip surface or protein; analyte aggregation at high concentrations. | Extend the dissociation time. Use a harsher regeneration solution. Include a detergent (e.g., 0.05% Tween-20) in the running buffer to reduce non-specific binding. Check for aggregation via DLS. |
Workflow: Optimizing an SPR Experiment
Caption: Workflow for a typical SPR binding experiment.
Section 3: Compound-Specific Issues & Rational Optimization
If your assay is validated but the affinity of your (2-Naphthylthio)acetic acid analog remains low, the issue lies with the molecule itself. Understanding the physicochemical drivers of binding is key to rational improvement.
Q4: My assay is robust, but affinity is still poor. What molecular properties of my analog could be the cause?
Answer: Low affinity is fundamentally a thermodynamic problem. The Gibbs free energy of binding (ΔG) is determined by enthalpy (ΔH) and entropy (ΔS). For your analogs, several factors are likely at play:
-
Unfavorable Desolvation Penalty: Both the binding pocket of your target and your ligand are solvated by water. To bind, these water molecules must be displaced, which has an energetic cost. The polar carboxylic acid and the hydrophobic naphthyl group have significant solvation shells. If the favorable interactions formed upon binding (H-bonds, van der Waals contacts) do not overcome this desolvation penalty, the net affinity will be low.[9][10] This is a critical barrier in many binding events.[10]
Caption: The observed binding energy (ΔGbind) includes the cost of desolvation.
-
High Conformational Penalty: The thioacetic acid linker allows significant rotational freedom between the naphthyl group and the carboxylic acid. In solution, the molecule exists as an ensemble of many conformations. Upon binding, it is locked into a single "bioactive" conformation. This loss of conformational freedom results in an entropic penalty that reduces binding affinity.[11] Studies have shown this energetic cost can be substantial, sometimes exceeding 9 kcal/mol.[11]
-
Lack of Optimal Interactions: The molecule may simply not be making enough high-quality interactions within the binding pocket. This could be due to:
-
Steric Clashes: A part of the molecule, perhaps a substituent on the naphthyl ring, is bumping into a protein residue.
-
Poor Shape Complementarity: The overall shape of the analog does not fit snugly into the binding pocket, leaving voids and preventing optimal van der Waals contacts.
-
Missing Key Interactions: The carboxylic acid might be poorly positioned to form a critical hydrogen bond or salt bridge, or the naphthyl group may not be fully engaging a hydrophobic pocket.
-
Q5: How can I rationally modify my (2-Naphthylthio)acetic acid scaffold to improve binding affinity?
Answer: This is the core of lead optimization. Based on the principles above, you can make targeted modifications. A key strategy is to use computational modeling to guide your synthetic efforts.[12][13][14] A recent study on (2-Naphthylthio)acetic acid derivatives as Bfl-1 inhibitors successfully used this approach to improve affinity and selectivity.[15]
Structure-Activity Relationship (SAR) Guided by Computational Chemistry
The general strategy involves exploring substitutions at three key positions of the scaffold: the naphthyl ring, the linker, and the acid group.
Caption: A computational chemistry workflow for rational lead optimization.
SAR Table for (2-Naphthylthio)acetic acid Analogs:
| Modification Area | Strategy | Rationale | Example Modification |
| Naphthyl Ring | Explore Hydrophobic Pockets: Add small alkyl or halogen groups. | Fill unused hydrophobic space in the binding pocket to increase van der Waals interactions and displace high-energy water molecules. | Add a methyl or chloro group at the 6- or 7-position of the naphthyl ring. |
| Introduce H-bond Donors/Acceptors: Add hydroxyl, methoxy, or amino groups. | Form new hydrogen bonds with polar residues in the binding pocket. | Add a hydroxyl group to the naphthyl ring, guided by the location of a nearby backbone carbonyl or polar side chain. | |
| Thioether Linker | Increase Rigidity: Replace the flexible linker with a more constrained system. | Reduce the entropic penalty of binding by pre-organizing the molecule into its bioactive conformation. | Incorporate the sulfur and adjacent carbon into a thiophene or thiazole ring. |
| Carboxylic Acid | Optimize pKa and Geometry: Replace with bioisosteres like tetrazole or hydroxamic acid. | Improve the geometry for hydrogen bonding/salt bridge interactions or alter the pKa to ensure optimal ionization at physiological pH. | Replace the -COOH with a tetrazole group. |
| Alpha-Substitution: Add a small group (e.g., methyl) to the carbon adjacent to the carboxylate. | Can provide additional hydrophobic interactions or restrict conformation favorably. SAR studies on similar acetic acid derivatives have shown this can be beneficial.[16] | Synthesize the (2-Naphthylthio)propionic acid analog. |
By systematically applying these strategies, guided by both empirical testing and computational insights, you can effectively troubleshoot and overcome low binding affinity in your (2-Naphthylthio)acetic acid series.
References
-
Prediction of protein-ligand binding affinity through multi-instance learning techniques by docking. (2025). Frontiers in Pharmacology. [Link]
-
Discovery and optimization of (2-naphthylthio)acetic acid derivative as selective Bfl-1 inhibitor. (2024). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Computational methods for calculation of ligand-binding affinity. (2008). Current Drug Targets. [Link]
-
Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. (n.d.). ACS Omega. [Link]
-
Troubleshooting guide for Isothermal Titration Calorimetry. (2011). M.R.Kasimova. [Link]
-
Structure-activity relationships (SAR) and structure-kinetic relationships (SKR) of bicyclic heteroaromatic acetic acids as potent CRTh2 antagonists II: Lead Optimization. (2025). ResearchGate. [Link]
-
Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding? (2017). ResearchGate. [Link]
-
Solvation and desolvation. (2015). Cambridge MedChem Consulting. [Link]
-
Accounting for Ligand Conformational Restriction in Calculations of Protein-Ligand Binding Affinities. (n.d.). PMC - NIH. [Link]
-
Avoiding accuracy-limiting pitfalls in the study of protein-ligand interactions with isothermal titration calorimetry. (2015). ResearchGate. [Link]
-
Exploring protein–ligand binding affinity prediction with electron density-based geometric deep learning. (n.d.). RSC Publishing. [Link]
-
Correlation of inhibitor effects on enzyme activity and thermal stability for the integral membrane protein fatty acid amide hydrolase. (n.d.). PMC - NIH. [Link]
-
Biosensor-surface plasmon resonance: A strategy to help establish a new generation RNA-specific small molecules. (2019). PubMed. [Link]
-
Establishing and optimizing a fluorescence polarization assay. (n.d.). Molecular Devices. [Link]
-
Structure-activity relationships (SAR) and structure-kinetic relationships (SKR) of pyrrolopiperidinone acetic acids as CRTh2 antagonists. (2014). PubMed. [Link]
-
Fluorescence polarization help. (2017). Reddit. [Link]
-
STACKED – Solvation Theory of Aromatic Complexes as Key for Estimating Drug Binding. (2020). Journal of Chemical Information and Modeling - ACS Publications. [Link]
-
Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity. (n.d.). MDPI. [Link]
-
Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 4. (2019). Malvern Panalytical. [Link]
-
Impact of Solvent–Drug Interactions on the Desolvation of a Pharmaceutical Solvate. (n.d.). ResearchGate. [Link]
-
FP Assay Troubleshooting? (2023). ResearchGate. [Link]
-
Characterization of Small Molecule–Protein Interactions Using SPR Method. (n.d.). SpringerLink. [Link]
-
Computationally predicting binding affinity in protein-ligand complexes: free energy-based simulations and machine learning-based scoring functions. (2021). PubMed. [Link]
-
Class (74) Structure Activity relationship (SAR) of NSAIDs. (2023). YouTube. [Link]
-
Essential role of conformational selection in ligand binding. (2013). PMC - PubMed Central. [Link]
-
Solvent effects on ligand binding to a serine protease. (2017). RSC Publishing. [Link]
-
Avoiding accuracy-limiting pitfalls in the study of protein-ligand interactions with isothermal titration calorimetry. (2015). bioRxiv. [Link]
-
Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (n.d.). nanomicronspheres. [Link]
-
Lower Binding Affinity than Expected - How to Troubleshoot. (2020). SPR-Pages. [Link]
Sources
- 1. Solvent effects on ligand binding to a serine protease - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP07899K [pubs.rsc.org]
- 2. Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 4 | Malvern Panalytical [malvernpanalytical.com]
- 3. Correlation of inhibitor effects on enzyme activity and thermal stability for the integral membrane protein fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Avoiding accuracy-limiting pitfalls in the study of protein-ligand interactions with isothermal titration calorimetry | bioRxiv [biorxiv.org]
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- 16. youtube.com [youtube.com]
Technical Support Center: Synthesis of Substituted Naphthylthioacetic Acids
Welcome to the technical support center for the synthesis of substituted naphthylthioacetic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs). Our goal is to help you navigate the common challenges encountered during this synthesis, ensuring a successful and efficient experimental workflow.
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis of substituted naphthylthioacetic acids, presented in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: I am getting a very low yield of my desired naphthylthioacetic acid. What are the potential causes and how can I improve it?
A: Low yields are a common frustration in organic synthesis. Several factors could be at play in the S-alkylation of a substituted naphthylthiol with an α-haloacetic acid (a variation of the Williamson ether synthesis). Let's break down the possibilities:
-
Incomplete Deprotonation of the Naphthylthiol: The first step is the formation of the naphthylthiolate anion, which is the active nucleophile. If the base is not strong enough or used in insufficient quantity, the equilibrium will not favor the thiolate, leading to a slow or incomplete reaction.
| Base | Solvent | Comments |
| Sodium Hydroxide (NaOH) | Water, Ethanol | A common and inexpensive choice. Ensure complete dissolution. |
| Potassium Carbonate (K2CO3) | DMF, Acetonitrile | A milder base, suitable for sensitive substrates. |
| Sodium Hydride (NaH) | THF, DMF | A very strong, non-nucleophilic base that drives the deprotonation to completion. Requires anhydrous conditions. |
-
Hydrolysis of the Alkylating Agent: If your reaction is run in the presence of water, especially with a strong base like NaOH, the chloro- or bromoacetic acid can be hydrolyzed to glycolic acid, which will not participate in the desired reaction.[3]
-
Solution: Use anhydrous solvents and reagents whenever possible. If using aqueous base, consider adding it slowly at a lower temperature to minimize hydrolysis of the alkylating agent.
-
-
Poor Nucleophilicity of the Thiolate: Electron-withdrawing substituents on the naphthalene ring can decrease the nucleophilicity of the thiolate anion, slowing down the SN2 reaction.
-
Solution: Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal endpoint.
-
-
Side Reaction: Oxidation of the Naphthylthiol: Thiols are susceptible to oxidation, especially in the presence of air and base, leading to the formation of disulfide byproducts.[4] This consumes your starting material and reduces the yield of the desired product.
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Issue 2: Presence of an Impurity with a Similar Polarity to the Product
Q: My final product is contaminated with an impurity that is difficult to remove by simple recrystallization. What could this be and how can I get rid of it?
A: This is a common purification challenge. The impurity is likely a byproduct of a competing reaction.
-
C-Alkylation vs. S-Alkylation: While sulfur is a "soft" nucleophile and generally favors S-alkylation, some degree of C-alkylation on the naphthalene ring can occur, especially with highly activated naphthyl systems or under certain reaction conditions.[5] The resulting C-alkylated isomer will have a similar molecular weight and potentially similar polarity to your desired S-alkylated product, making separation difficult.
-
Solution:
-
Optimize Reaction Conditions: Lowering the reaction temperature may favor the thermodynamically controlled S-alkylation product over the kinetically controlled C-alkylation product.
-
Chromatographic Separation: If C-alkylation is unavoidable, column chromatography is often the most effective method for separating the isomers. Experiment with different solvent systems to achieve optimal separation.
-
-
-
Formation of Disulfide: As mentioned previously, oxidation of the starting naphthylthiol to a disulfide is a common side reaction. While the disulfide is generally less polar than the carboxylic acid product, it can sometimes co-crystallize or have close Rf values on TLC.
-
Solution:
-
Prevention: Run the reaction under an inert atmosphere.
-
Purification: The disulfide can often be removed by column chromatography.
-
-
Issue 3: Difficulty in Isolating the Product During Workup
Q: After acidifying the reaction mixture to precipitate my product, I get an oily substance instead of a solid. How can I induce crystallization?
A: The formation of an oil upon acidification is often due to the presence of impurities that lower the melting point of the product or inhibit crystallization.
-
Insufficient Purity: The presence of unreacted starting materials or side products can act as an "impurity," preventing your product from forming a crystalline lattice.
-
Solution:
-
Extraction: Instead of direct precipitation, perform a liquid-liquid extraction. After acidification, extract your product into an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and then evaporate the solvent. This will help remove water-soluble impurities.
-
Trituration: Try triturating the resulting oil with a non-polar solvent like hexanes or petroleum ether. This can often induce crystallization by dissolving the impurities and leaving the more polar product as a solid.
-
Scratching: Use a glass rod to scratch the inside of the flask containing the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of naphthylthioacetic acids?
A1: The synthesis of naphthylthioacetic acids typically follows a bimolecular nucleophilic substitution (SN2) mechanism, analogous to the Williamson ether synthesis.[6][7] The key steps are:
-
Deprotonation: A base is used to deprotonate the substituted naphthylthiol (Ar-SH) to form the more nucleophilic naphthylthiolate anion (Ar-S⁻).
-
Nucleophilic Attack: The naphthylthiolate anion attacks the electrophilic α-carbon of the chloro- or bromoacetic acid, displacing the halide ion.
-
Acidification: The resulting carboxylate salt is then protonated with an acid to yield the final naphthylthioacetic acid.
DOT Diagram of the General Reaction Mechanism:
Caption: General SN2 mechanism for the synthesis of naphthylthioacetic acids.
Q2: Which is a better alkylating agent: chloroacetic acid or bromoacetic acid?
A2: Bromoacetic acid is generally a better alkylating agent than chloroacetic acid because bromide is a better leaving group than chloride. This is due to bromide being a larger, more polarizable ion and the conjugate base of a stronger acid (HBr) compared to chloride (HCl). The use of bromoacetic acid can lead to faster reaction rates and may allow for the use of milder reaction conditions. However, chloroacetic acid is often less expensive and may be sufficient for many substrates.
Q3: My synthesis involves the hydrolysis of a naphthylthioacetic ester. What are the common pitfalls?
A3: The hydrolysis of the ester to the carboxylic acid is a critical final step. The main challenge is to ensure complete hydrolysis without causing unwanted side reactions.
-
Incomplete Hydrolysis: This can occur if the reaction time is too short, the temperature is too low, or an insufficient amount of base (for saponification) or acid (for acid-catalyzed hydrolysis) is used.
-
Solution: Monitor the reaction by TLC until all the starting ester has been consumed. Using a slight excess of the hydrolyzing agent (e.g., LiOH, NaOH, or HCl) can drive the reaction to completion.
-
-
Thioether Bond Cleavage: Thioethers are generally stable, but under harsh acidic or basic conditions, particularly at elevated temperatures, the C-S bond can be susceptible to cleavage.[8][9][10]
-
Solution: Use milder hydrolysis conditions. For base-catalyzed hydrolysis (saponification), lithium hydroxide (LiOH) in a mixture of THF and water at room temperature is often effective and less harsh than NaOH or KOH at reflux. For acid-catalyzed hydrolysis, use dilute acid and moderate temperatures.
-
DOT Diagram for Troubleshooting Ester Hydrolysis:
Caption: Decision tree for troubleshooting naphthylthioacetic ester hydrolysis.
Q4: Are there any safety considerations I should be aware of?
A4: Yes, safety is paramount in the laboratory.
-
Thiols: Many thiols have strong, unpleasant odors and are toxic. Always handle them in a well-ventilated fume hood.
-
Bases: Strong bases like sodium hydride are pyrophoric and react violently with water. Handle with extreme care under an inert atmosphere. Sodium and potassium hydroxide are corrosive.
-
Alkylating Agents: Chloroacetic acid and bromoacetic acid are corrosive and toxic. Avoid skin contact and inhalation.
-
Solvents: Many organic solvents are flammable and have associated health risks. Consult the Safety Data Sheet (SDS) for all reagents and solvents before use.
Experimental Protocols
General Procedure for the Synthesis of a Substituted Naphthylthioacetic Acid:
-
Deprotonation: To a solution of the substituted naphthylthiol (1.0 eq) in a suitable solvent (e.g., DMF, 10 mL/mmol), add the base (e.g., K₂CO₃, 1.5 eq) portion-wise at room temperature under an inert atmosphere (N₂ or Ar).
-
Stirring: Stir the mixture at room temperature for 30 minutes to ensure complete formation of the thiolate.
-
Alkylation: Add a solution of chloroacetic acid (1.1 eq) in the same solvent to the reaction mixture.
-
Heating: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Acidification: Acidify the aqueous solution to pH 2-3 with dilute HCl.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water, acetic acid/water) to obtain the pure substituted naphthylthioacetic acid.
References
- Google Patents. (n.d.). Synthesis process of 2-thiopheneacetic acid.
- Google Patents. (n.d.). Synthetic method of 2-thiopheneacetic acid.
- Google Patents. (n.d.). A kind of synthesis technique of naphthoxyacetic acid.
-
MDPI. (2023). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Thiols And Thioethers. Retrieved from [Link]
-
MDPI. (2024). Synthesis of 2-Naphthyl 2-Chloroacetate and Study of Its Nucleophilic Substitution Reactions with Citric Acid. Retrieved from [Link]
-
ResearchGate. (2015). Environment Friendly, Efficient Chloroacetic Acid Promoted Synthesis of1-Amidoalkyl-2-naphthols Under Neat Condition. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Retrieved from [Link]
-
National Institutes of Health. (2025). Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases. Retrieved from [Link]
-
Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Synthetic access to thiols: A review. Retrieved from [Link]
-
MDPI. (2020). Metal-Free C(sp3)–S Bond Cleavage of Thioethers to Selectively Access Aryl Aldehydes and Dithioacetals. Retrieved from [Link]
-
StudySmarter. (n.d.). Williamson Ether Synthesis Practice Problems. Retrieved from [Link]
- Google Patents. (n.d.). Method of preparing alkyl esters of chloroacetic acid.
-
ResearchGate. (2025). Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases. Retrieved from [Link]
-
Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
MDPI. (2020). Synthesis of Tetrasubstituted Phosphorus Analogs of Aspartic Acid as Antiproliferative Agents. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Efficient dehydrative alkylation of thiols with alcohols catalyzed by alkyl halides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cleavage of thioesters. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 14.5: Acidic Cleavage of Ethers. Retrieved from [Link]
-
Journal of Materials and Environmental Science. (2015). Alkylation of Thiols in Green Mediums. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Catalytic asymmetric hydroxylative dearomatization of 2-naphthols: synthesis of lacinilene derivatives. Retrieved from [Link]
-
ResearchGate. (2009). Microwave-Assisted Solid-Liquid Phase Alkylation of Naphthols. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]
-
ACS. (2024). Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. Retrieved from [Link]
-
PubMed. (n.d.). Preparation and separation of S-oxides of alpha-lipoic acid. Retrieved from [Link]
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Degradation pathways of (2-Naphthylthio)acetic acid in experimental conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2-Naphthylthio)acetic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental studies of its degradation pathways. Our goal is to equip you with the scientific rationale and practical steps to ensure the integrity and success of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the stability and degradation of (2-Naphthylthio)acetic acid.
Q1: What are the primary degradation pathways for (2-Naphthylthio)acetic acid under typical experimental conditions?
A1: (2-Naphthylthio)acetic acid is susceptible to degradation through three main pathways targeting different parts of the molecule:
-
Oxidation of the Thioether Linkage: The sulfur atom is prone to oxidation by common laboratory oxidants, including atmospheric oxygen over time, leading to the formation of the corresponding sulfoxide and subsequently the sulfone.[1] This is often the most significant non-photolytic degradation pathway.
-
Hydrolysis of the Acetic Acid Group: While generally stable, the thioacetic acid moiety can undergo hydrolysis, particularly under strong acidic or basic conditions, to yield 2-naphthalenethiol and acetic acid.[2][3]
-
Degradation of the Naphthalene Ring: The naphthalene structure can be degraded by photolysis (UV radiation) or microbial action, leading to ring-opening products.[4][5]
Q2: How can I prepare and store stock solutions of (2-Naphthylthio)acetic acid to minimize degradation?
A2: To ensure the stability of your stock solutions, follow these guidelines:
-
Solvent Selection: Use anhydrous, deoxygenated solvents. Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are suitable for preparing concentrated stock solutions. For aqueous buffers, prepare the solution fresh before each experiment.
-
Storage Conditions: Store solid (2-Naphthylthio)acetic acid in a desiccator at -20°C, protected from light. Aliquot stock solutions into single-use vials and store them at -80°C. Avoid repeated freeze-thaw cycles.
-
Inert Atmosphere: When preparing and handling solutions, consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the thioether.
Q3: My solution of (2-Naphthylthio)acetic acid has turned a pale yellow. What could be the cause?
A3: A pale yellow discoloration often indicates the initial stages of degradation. The most likely cause is the oxidation of the thioether to a sulfoxide. While minor discoloration may not significantly impact all experiments, it is a sign of instability. For sensitive assays, it is crucial to use freshly prepared solutions. Discoloration can also arise from the degradation of the naphthalene ring, especially if the solution has been exposed to light.[6]
II. Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your degradation studies.
A. Inconsistent Degradation Rates
Problem: You observe significant variability in the degradation rate of (2-Naphthylthio)acetic acid between replicate experiments.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Oxygen Contamination | 1. Deoxygenate all buffers and solvents by sparging with nitrogen or argon before use.2. Perform experiments in sealed vials with minimal headspace.3. Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), if compatible with your experimental system. | The thioether is susceptible to oxidation by dissolved oxygen, which can vary between solvent batches and experimental setups.[1] |
| Photodegradation | 1. Protect your samples from light by using amber vials or wrapping them in aluminum foil.2. Work in a dimly lit environment or use a safelight when handling the compound.3. Run a dark control experiment to quantify the extent of photodegradation. | The naphthalene ring system can absorb UV and visible light, leading to photochemical degradation. |
| Inconsistent pH | 1. Prepare fresh buffers for each experiment and verify the pH with a calibrated meter.2. Ensure the final concentration of (2-Naphthylthio)acetic acid does not significantly alter the buffer pH. | The hydrolysis of the thioacetic acid moiety is pH-dependent.[7][8] |
B. Unexpected Degradation Products
Problem: Your analytical results show degradation products that you did not anticipate.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Oxidative Cleavage | 1. Analyze for the presence of 2-naphthalenesulfonic acid or other oxidized naphthalene derivatives.2. If using strong oxidants, consider that C-S bond cleavage can occur. | Strong oxidative conditions can lead to the cleavage of the carbon-sulfur bond, resulting in degradation of both the naphthalene and the acetic acid moieties.[9] |
| Solvent Interactions | 1. Run a control experiment with the compound in a different solvent system.2. Be aware of potential reactions with solvent impurities (e.g., peroxides in aged ethers). | The solvent can participate in the degradation process, leading to the formation of adducts or unexpected products. |
| Microbial Contamination | 1. Filter-sterilize all aqueous solutions through a 0.22 µm filter.2. If microbial degradation is suspected, confirm by including a sterile control or by analyzing for common microbial metabolites of naphthalene.[4][5] | Bacteria and fungi can metabolize naphthalene derivatives, leading to a different set of degradation products.[4][5] |
III. Experimental Protocols & Visualizations
A. Workflow for Investigating Oxidative Degradation
This workflow outlines the steps to study the oxidation of (2-Naphthylthio)acetic acid.
Caption: Workflow for studying the oxidative degradation of (2-Naphthylthio)acetic acid.
B. Predicted Oxidative Degradation Pathway
The primary oxidative degradation pathway involves the sequential oxidation of the thioether.
Caption: Predicted pathway for the oxidation of (2-Naphthylthio)acetic acid.
IV. References
-
Master Organic Chemistry. (2015). Thiols And Thioethers. [Link]
-
Wang, Z., et al. (n.d.). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. National Center for Biotechnology Information. [Link]
-
Wang, Z., et al. (2018). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. ACS Publications. [Link]
-
Wikipedia. (n.d.). Thioester. [Link]
-
Orhan, H., et al. (2001). Characterization of Thioether Compounds Formed From Alkaline Degradation Products of Enflurane. PubMed. [Link]
-
Wikipedia. (n.d.). Thioacetic acid. [Link]
-
Edward, J. T., et al. (1978). The hydrolysis of thioacetic, thiobenzoic, and three substituted thiobenzoic acids in perchloric and sulfur. Canadian Journal of Chemistry. [Link]
-
Das, N., & Chandran, P. (2011). Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. National Center for Biotechnology Information. [Link]
-
Pader, C., et al. (2023). On-Demand Degradation of Thioester/Thioketal Functions in Vinyl Pivalate-Derived Copolymers with Thionolactones. ACS Publications. [Link]
-
Royal Society of Chemistry. (n.d.). Synthetic developments on the preparation of thioethers via photocatalysis. [Link]
-
Google Patents. (n.d.). US6011173A - Stabilization of thioacetic acid.
-
ResearchGate. (n.d.). An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations. [Link]
-
Zafirova, D., et al. (2021). Biodegradation of Naphthalene and Anthracene by Aspergillus glaucus Strain Isolated from Antarctic Soil. MDPI. [Link]
-
H. M. H., et al. (2004). Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase. National Center for Biotechnology Information. [Link]
-
National Institutes of Health. (n.d.). A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. [Link]
-
ResearchGate. (n.d.). Photodegradation kinetics of some thiols and thiones in aqueous suspension of zinc oxide. [Link]
-
ResearchGate. (n.d.). The hydrolysis of thioacetic, thiobenzoic, and three substituted thiobenzoic acids in perchloric and sulfuric acids. [Link]
-
OpenBU. (n.d.). A new method for the preparation of alpha naphthyl-acetic acid. [Link]
-
MDPI. (n.d.). Metal-Free C(sp3)–S Bond Cleavage of Thioethers to Selectively Access Aryl Aldehydes and Dithioacetals. [Link]
-
National Center for Biotechnology Information. (n.d.). Exploring the Impact of Naphthalene (Polycyclic Aromatic Hydrocarbons) on Anabas testudineus (Bloch) through Dose-Specific Bioenzymological Analysis. [Link]
-
PubMed. (n.d.). Determination of the degradation compounds formed by the oxidation of thiophosphinic acids and phosphine sulfides with nitric acid. [Link]
-
Royal Society of Chemistry. (n.d.). Complete depolymerization of poly(ester-alt-thioether)s under mild conditions into AB functional monomers. [Link]
-
National Center for Biotechnology Information. (n.d.). The Abiotic Chemistry of Thiolated Acetate Derivatives and the Origin of Life. [Link]
-
Reddit. (n.d.). Best way to quench thioacetic acid?. [Link]
-
ResearchGate. (n.d.). Degradation of Low-Molecular-Weight PAHs: Naphthalene, Acenaphthylene, Phenanthrene, and Fluorene. [Link]
-
Organic Chemistry Portal. (n.d.). Thioester and thioacid synthesis by acylation of thiols (thiolation). [Link]
-
National Center for Biotechnology Information. (n.d.). Naphthalene biodegradation under oxygen-limiting conditions: community dynamics and the relevance of biofilm-forming capacity. [Link]
-
PubChem. (n.d.). 1-Naphthaleneacetic Acid. [Link]
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- 2. Thioester - Wikipedia [en.wikipedia.org]
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- 4. Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biodegradation of Naphthalene and Anthracene by Aspergillus glaucus Strain Isolated from Antarctic Soil | MDPI [mdpi.com]
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- 9. Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Binding Affinity of (2-Naphthylthio)acetic Acid Derivatives
For researchers in the vanguard of drug discovery, particularly those targeting protein-protein interactions, the Bcl-2 family of anti-apoptotic proteins presents a formidable challenge. Within this family, Bfl-1 has emerged as a critical target in various cancers, yet developing potent and selective inhibitors remains a significant hurdle.[1] Recently, (2-Naphthylthio)acetic acid derivatives have shown promise as selective Bfl-1 inhibitors, making the rigorous validation of their binding affinity a crucial step in their development pipeline.[1]
This guide provides an in-depth, objective comparison of methodologies for validating the binding affinity of these small molecule inhibitors. We will move beyond simple protocol recitation to explore the causality behind experimental choices, ensuring that the data you generate is not only accurate but also robust and defensible. Our approach is built on a tiered, multi-technique validation strategy, creating a self-validating system that enhances confidence in your lead compounds.
The Strategic Framework for Binding Affinity Validation
Validating a small molecule's binding affinity is not a single experiment but a strategic workflow. The goal is to build a comprehensive binding profile, starting with high-throughput methods to screen and rank compounds, followed by more detailed, lower-throughput techniques to precisely characterize the interaction of promising candidates. This tiered approach ensures efficient use of resources while progressively building confidence in the structure-activity relationship (SAR).
Caption: Step-by-step workflow for a typical SPR experiment.
Step-by-Step Methodology:
-
Ligand Immobilization:
-
Rationale: The target protein must be stably and actively attached to the sensor surface. [2]Amine coupling is a common and robust method.
-
Procedure: Activate a CM5 sensor chip surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Inject the purified target protein in a low-ionic-strength buffer (e.g., 10 mM sodium acetate, pH 5.0) to facilitate covalent coupling to the activated surface. Finally, inject ethanolamine to deactivate any remaining active esters. A reference flow cell should be prepared similarly but without the protein to enable background subtraction.
-
-
Kinetic/Affinity Analysis:
-
Step 2.1 (Association): Prepare a series of dilutions of the (2-Naphthylthio)acetic acid derivative in running buffer (e.g., HBS-EP+). Inject each concentration over the reference and active flow cells for a defined period (e.g., 120 seconds) to monitor the binding phase. [3] * Step 2.2 (Dissociation): After the injection, flow running buffer over the chip for an extended period (e.g., 300 seconds) to monitor the dissociation of the compound from the target.
-
Step 2.3 (Regeneration): Inject a pulse of a harsh but non-denaturing solution (e.g., 10 mM Glycine-HCl, pH 2.5) to remove any remaining bound analyte, preparing the surface for the next injection. This step requires careful optimization to ensure complete removal without damaging the immobilized protein.
-
-
Data Processing and Analysis:
-
Procedure: Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram. Align and process the data using the instrument's evaluation software. Fit the processed sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to globally determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka). [3]
-
Phase 2 (Continued): Orthogonal Validation with Isothermal Titration Calorimetry (ITC)
To ensure the highest degree of confidence, the binding interaction should be confirmed by an orthogonal method—one that relies on different physical principles than SPR. Isothermal Titration Calorimetry (ITC) is the ideal choice as it directly measures the heat released or absorbed during a binding event. [4][5] The Causality Behind Choosing ITC: ITC is a true in-solution, label-free technique that requires no modification or immobilization of the interactants. [6]It provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Ka, from which KD is calculated), stoichiometry (n), and enthalpy change (ΔH). [4]From these, the entropy change (ΔS) can be calculated. This thermodynamic data is invaluable for understanding the driving forces of the interaction (e.g., whether it is enthalpy- or entropy-driven), which is critical for rational drug design. Confirming affinity with ITC validates the SPR results and rules out potential artifacts related to surface immobilization.
Experimental Protocol: ITC Titration
Objective: To determine the thermodynamic signature (KD, ΔH, n) of the interaction between the target protein and a lead derivative.
Step-by-Step Methodology:
-
Sample Preparation:
-
Rationale: ITC is highly sensitive to buffer mismatches between the protein in the sample cell and the ligand in the syringe. Meticulous dialysis or buffer exchange is critical.
-
Procedure: Dialyze the purified target protein extensively against the final assay buffer. Dissolve the (2-Naphthylthio)acetic acid derivative in the exact same final dialysis buffer. Degas both solutions immediately before the experiment to prevent bubbles.
-
-
ITC Experiment Setup:
-
Step 2.1: Load the target protein into the sample cell of the calorimeter at a concentration typically 10-20 times the expected KD.
-
Step 2.2: Load the derivative into the injection syringe at a concentration 10-15 times that of the target protein.
-
Step 2.3: Set the experimental parameters, including cell temperature, stirring speed, and the injection schedule (e.g., an initial small injection followed by 19-25 larger, equally spaced injections).
-
-
Data Acquisition:
-
Procedure: The instrument will automatically inject the ligand into the protein solution. The detector measures the minute temperature changes after each injection relative to a reference cell, generating a series of heat-flow peaks.
-
-
Data Analysis:
-
Procedure: Integrate the area under each heat-flow peak to determine the heat change per injection. Plot these values against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model (e.g., a one-site binding model) to determine n (stoichiometry), Ka (binding constant, KD = 1/Ka), and ΔH (enthalpy of binding).
-
Comparative Summary and Data Interpretation
The combination of FP, SPR, and ITC provides a powerful, self-validating dataset. A compound that shows consistent affinity across these different platforms is a high-confidence hit.
Table 1: Comparative Analysis of Binding Affinity Validation Techniques
| Feature | Fluorescence Polarization (FP) | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Principle | Change in molecular tumbling | Change in refractive index | Heat change upon binding |
| Primary Output | IC50, Kd (from competition) | ka, kd, KD | KD, n, ΔH, ΔS |
| Labeling Required? | Yes (fluorescent tracer) | No | No |
| Immobilization? | No | Yes (typically the protein) | No |
| Throughput | High (384/1536-well plates) | Medium (serial injections) | Low (one at a time) |
| Information | Affinity (endpoint) | Affinity & Kinetics (real-time) | Affinity & Thermodynamics |
| Key Advantage | Excellent for primary screening | Detailed kinetic information | Gold standard for thermodynamics |
| Potential Pitfall | Interference from fluorescent compounds | Artifacts from immobilization | Sensitive to buffer mismatch |
Table 2: Hypothetical Binding Data for Bfl-1 Inhibitors
| Compound | FP (IC50, µM) | SPR (KD, µM) | ITC (KD, µM) | SPR (ka, 10⁵ M⁻¹s⁻¹) | SPR (kd, 10⁻³ s⁻¹) | ITC (ΔH, kcal/mol) |
| Derivative A | 1.2 | 0.95 | 1.1 | 2.5 | 23.8 | -7.5 |
| Derivative B | 15.8 | 14.2 | 16.0 | 0.8 | 113.6 | -4.2 |
| Alternative X | 5.4 | 4.9 | 5.2 | 5.1 | 25.0 | -8.1 |
Interpretation: In this hypothetical dataset, Derivative A shows consistent low micromolar affinity across all three platforms, making it a strong lead candidate. Note that while Derivative A and Alternative X have similar off-rates (kd), Alternative X has a faster on-rate (ka), resulting in a stronger affinity. This is the kind of critical insight that only a kinetic technique like SPR can provide. The ITC data further characterizes the binding, showing a more favorable enthalpic contribution for Alternative X.
By employing this rigorous, multi-faceted approach, you can confidently validate the binding affinity of your (2-Naphthylthio)acetic acid derivatives, generating the high-quality, defensible data needed to drive your drug development program forward.
References
-
Binding affinities determined by fluorescence polarization (FP) assay . ResearchGate. [Link]
-
SPR for Characterizing Biomolecular Interactions . Rapid Novor. [Link]
-
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Characterization of Small Molecule–Protein Interactions Using SPR Method . SpringerLink. [Link]
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Analysis of protein-ligand interactions by fluorescence polarization . PubMed Central. [Link]
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Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations . National Center for Biotechnology Information. [Link]
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A beginner's guide to surface plasmon resonance . Portland Press. [Link]
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Isothermal titration calorimetry for studying protein-ligand interactions . PubMed. [Link]
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Exploiting Avidity Effects for the Discovery of Low Affinity Protein-Binding Fragments . National Institutes of Health. [Link]
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Protein-ligand binding measurements using fluorescence polarization . BMG Labtech. [Link]
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Characterizing Binding Interactions by ITC . TA Instruments. [Link]
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(2-Naphthylthio)acetic Acid: A Comparative Guide to Assessing Pan-Assay Interference Compound (PAINS) Risk
To the MODERN DRUG DISCOVERY PROFESSIONAL, this guide addresses a critical question for hit-to-lead progression: Is (2-Naphthylthio)acetic acid a pan-assay interference compound (PAINS)? While not officially flagged by common substructure filters, a deeper analysis reveals potential liabilities. This document provides a framework for risk assessment and a clear experimental path to validate or invalidate this compound in your specific assay, ensuring resources are directed toward viable chemical matter.
Executive Summary: Not Blacklisted, But Caution is Warranted
(2-Naphthylthio)acetic acid is not formally classified as a PAINS according to established substructure filters.[1] However, the absence of a flag does not equate to innocence. Assay interference compounds (AICs) can derail discovery campaigns through non-specific mechanisms, leading to a significant waste of resources.[2][3] The structure of (2-Naphthylthio)acetic acid contains motifs—specifically the thioether linkage and the bulky naphthalene ring—that warrant a proactive, critical evaluation.
This guide moves beyond a simple filter-based assessment. It provides a detailed structural analysis of the potential interference mechanisms and outlines a rigorous, self-validating experimental workflow to determine if this compound is a problematic actor in your specific biological assay. By following this protocol, you can confidently decide whether to advance this hit, ensuring the integrity of your screening data.
The PAINS Problem: Beyond Substructure Filters
Pan-assay interference compounds are notorious for appearing as hits in numerous high-throughput screening (HTS) campaigns, irrespective of the biological target.[1] They achieve this promiscuity not through specific, lock-and-key binding, but through disruptive physicochemical properties. Common mechanisms include:
-
Chemical Reactivity: Covalent modification of target proteins, often through reactive functional groups. Thiol-reactive compounds are a major class of interferers.[2][4]
-
Compound Aggregation: Formation of colloidal particles at higher concentrations that sequester and denature proteins non-specifically.
-
Redox Activity: Generation of reactive oxygen species (e.g., H₂O₂) that can disrupt assay components.[2]
-
Technology-Specific Interference: Direct interaction with the assay signal, such as fluorescence quenching or enhancement.[3]
While computational filters are invaluable for initial triage, they are not exhaustive.[5] A true assessment requires an understanding of the underlying chemistry and empirical validation.[2]
Structural Analysis of (2-Naphthylthio)acetic acid
A molecule's potential for interference is encoded in its structure. Let's dissect (2-Naphthylthio)acetic acid to identify potential liabilities.
Caption: Structural deconstruction of (2-Naphthylthio)acetic acid.
-
Naphthalene Ring: This large, hydrophobic polycyclic aromatic hydrocarbon (PAH) moiety is the primary driver of the molecule's low aqueous solubility. Such groups can promote non-specific hydrophobic interactions with proteins or induce compound aggregation at micromolar concentrations, a classic interference mechanism. While naphthalene itself is not a PAINS alert, its physical properties are a red flag.[6][7]
-
Thioether Linkage (-S-): While less reactive than a free thiol (-SH), a thioether can be susceptible to oxidation under certain assay conditions, potentially leading to redox cycling.[2] Thiol-reactive compounds are a well-documented class of assay interferers, and while this is a thioether, its sulfur atom warrants scrutiny.[4][8]
-
Carboxylic Acid Group (-COOH): The carboxyl group is a common feature in approved drugs and generally considered benign.[9][10] It primarily serves to increase polarity and can act as a hydrogen bond donor/acceptor, influencing solubility and potential target interactions.[11][12] It is not typically associated with PAINS-like behavior.
Comparative Risk Assessment:
| Structural Moiety | Potential Interference Mechanism | Risk Level | Rationale |
| Naphthalene Ring | Compound Aggregation, Non-specific Hydrophobicity | Moderate | Large, greasy surfaces are known to promote aggregation, especially at concentrations >10 µM. |
| Thioether Linkage | Redox Cycling (Oxidation) | Low to Moderate | Less reactive than a thiol, but can be oxidized in assays with strong oxidizing agents or metal catalysts.[2] |
| Carboxylic Acid | Negligible | Low | Common in legitimate drugs; primarily influences solubility and specific polar interactions.[10] |
The Self-Validating Experimental Workflow: A Guide to Confirmation
The definitive answer to the PAINS question lies in targeted experiments. This workflow is designed to systematically probe for the most likely interference mechanisms.
Caption: Experimental workflow for validating a potential interference compound.
Protocol 1: Dose-Response Curve & Detergent Counter-Screen
Objective: To identify the hallmark signs of an aggregator. Aggregators often display unusually steep dose-response curves and their activity is attenuated by non-ionic detergents.
Methodology:
-
Primary Assay: Perform a standard 10-point dose-response curve for (2-Naphthylthio)acetic acid in your primary biochemical assay.
-
Detergent Counter-Screen: Repeat the dose-response curve in the identical assay buffer, but now supplemented with 0.01% (v/v) Triton X-100.
-
Data Analysis:
-
Compare the IC₅₀/EC₅₀ values and curve shapes from both experiments.
-
Interpretation: A significant rightward shift (>10-fold) in potency or a complete loss of activity in the presence of Triton X-100 is strong evidence of aggregation-based interference.
-
Protocol 2: Thiol Reactivity & Target Omission Controls
Objective: To test for non-specific covalent reactivity with protein thiols and to ensure the compound's activity is dependent on the presence of the biological target.
Methodology:
-
Thiol Reactivity Assay:
-
Target Omission Control:
-
Run the assay with (2-Naphthylthio)acetic acid at its EC₈₀ concentration, but in an assay buffer that omits the target protein.
-
Interpretation: Any signal modulation in the absence of the target indicates direct interference with the assay technology (e.g., fluorescence, enzyme reporter) and is a definitive red flag.
-
Conclusion & Alternative Strategies
(2-Naphthylthio)acetic acid is a compound that demands empirical validation before resource-intensive follow-up. While it evades standard PAINS filters, its structural features present a moderate risk of assay interference, primarily through aggregation.
Comparison of Approaches:
| Strategy | Pros | Cons | Recommendation |
| Proceed with Validation | Confidently validates or invalidates the hit; retains a potentially valuable chemical scaffold. | Requires additional experimental resources and time. | Recommended. This is the most scientifically rigorous path. If the compound passes all validation tests, it can be pursued with high confidence. |
| Immediate Discard | Conserves resources by avoiding work on a potentially problematic compound. | Risks discarding a genuinely active and novel chemotype. | Not recommended without empirical data. PAINS filters are guides, not absolute rules. |
| Seek Structural Analogues | Can quickly identify alternative scaffolds if the current one is problematic. | Does not resolve the ambiguity of the initial hit. | A parallel strategy. If validation experiments show interference, having structurally distinct backup compounds is a prudent next step. |
By investing in the validation workflow described, researchers can transform an ambiguous screening hit into a data-supported decision point, ensuring the integrity and efficiency of the drug discovery pipeline.
References
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National Center for Biotechnology Information (2015). Assay Interference by Chemical Reactivity - Assay Guidance Manual. Available at: [Link]
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Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. Available at: [Link]
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National Pesticide Information Center (n.d.). Naphthalene Fact Sheet. Available at: [Link]
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University of Bristol (n.d.). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion. Available at: [Link]
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A Comparative Analysis of (1-Naphthylthio)acetic Acid and (2-Naphthylthio)acetic Acid: A Guide for Researchers
In the landscape of chemical biology and drug discovery, the nuanced differences imparted by isomeric positioning can lead to vastly different pharmacological and physiological outcomes. This guide provides a comprehensive comparative analysis of two such isomers: (1-Naphthylthio)acetic acid and (2-Naphthylthio)acetic acid. While direct comparative literature on these specific thioether derivatives is sparse, this document, grounded in established chemical principles and data from analogous structures, offers a predictive and practical framework for researchers, scientists, and drug development professionals. We will explore their synthesis, physicochemical properties, and potential biological activities, providing detailed experimental protocols to empower researchers to conduct their own comparative investigations.
Structural and Physicochemical Comparison
(1-Naphthylthio)acetic acid and (2-Naphthylthio)acetic acid are structural isomers, differing only in the attachment point of the thioacetic acid group to the naphthalene ring. This seemingly minor structural variance can significantly influence their three-dimensional conformation, electron distribution, and, consequently, their interaction with biological targets.
Table 1: Physicochemical Properties of (1-Naphthylthio)acetic acid and (2-Naphthylthio)acetic acid
| Property | (1-Naphthylthio)acetic acid | (2-Naphthylthio)acetic acid | Source(s) |
| CAS Number | Not readily available | 93-21-0 | [] |
| Molecular Formula | C₁₂H₁₀O₂S | C₁₂H₁₀O₂S | [] |
| Molecular Weight | 218.27 g/mol | 218.27 g/mol | [] |
| Melting Point | Data not available | 89-91 °C | [2] |
| Boiling Point | Predicted: >400 °C | Predicted: 420.3±28.0 °C | [2] |
| Density | Predicted: ~1.3 g/cm³ | Predicted: 1.31 g/cm³ | [2] |
| Appearance | Predicted: White to off-white solid | White to off-white solid | |
| Solubility | Predicted to be soluble in polar organic solvents | Soluble in polar organic solvents |
The key differentiator is the steric hindrance around the sulfur atom. The 1-position is more sterically crowded due to the adjacent fused ring, which can affect the molecule's ability to bind to planar receptor sites. In contrast, the 2-position offers a more linear and less hindered profile.
Synthesis of Naphthylthioacetic Acids
The synthesis of these compounds typically involves the nucleophilic substitution reaction between the corresponding naphthalenethiol and a haloacetic acid, such as chloroacetic acid, in the presence of a base.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (2-Naphthylthio)acetic Acid
This guide provides a detailed protocol for the proper disposal of (2-Naphthylthio)acetic acid, a compound utilized in various research and development applications. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. The information herein is synthesized from established safety protocols for analogous chemical structures and general principles of hazardous waste management.
I. Understanding the Hazard Profile of (2-Naphthylthio)acetic Acid
| Hazard Classification (Anticipated) | Description | Primary Precaution |
| Skin Irritant | May cause redness, itching, and inflammation upon contact. | Wear nitrile gloves and a lab coat.[1] |
| Eye Irritant | May cause serious eye irritation, including redness, pain, and watering. | Wear chemical safety goggles or a face shield.[1] |
| Acute Oral Toxicity (Potential) | Harmful if swallowed. | Do not eat, drink, or smoke when handling. |
| Aquatic Toxicity (Potential) | May be harmful to aquatic organisms. | Avoid release to the environment.[3] |
II. Personal Protective Equipment (PPE): Your First Line of Defense
Before handling (2-Naphthylthio)acetic acid for any purpose, including disposal, the following personal protective equipment is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Nitrile gloves are required.[4]
-
Body Protection: A lab coat should be worn to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust, a respirator with an appropriate cartridge should be used.
III. Step-by-Step Disposal Protocol
The guiding principle for the disposal of (2-Naphthylthio)acetic acid is that it should be treated as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[3]
1. Waste Segregation and Collection:
-
Solid Waste: Collect solid (2-Naphthylthio)acetic acid waste, including contaminated items like weigh boats and paper towels, in a dedicated, properly labeled hazardous waste container.
-
Liquid Waste: If (2-Naphthylthio)acetic acid is in a solution, collect it in a sealable, chemical-resistant container (e.g., a high-density polyethylene bottle).
-
Incompatible Materials: Do not mix (2-Naphthylthio)acetic acid waste with incompatible materials such as strong oxidizing agents or bases.[4]
2. Waste Container Labeling:
All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "(2-Naphthylthio)acetic acid"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The associated hazards (e.g., "Irritant")
3. On-site Neutralization of Dilute Aqueous Solutions (if permissible by your institution):
For very dilute aqueous solutions (<10%) of (2-Naphthylthio)acetic acid, neutralization may be an option prior to disposal, provided it is allowed by your institution's safety policies and local regulations.[5]
-
Procedure:
-
Work in a well-ventilated fume hood.
-
Slowly add a dilute solution of a weak base, such as sodium bicarbonate (baking soda), to the acidic solution while stirring.[5]
-
Monitor the pH of the solution using pH paper or a calibrated pH meter.
-
Continue adding the base until the pH is neutral (between 6 and 8).[6]
-
The neutralized solution may be suitable for drain disposal, but only if it does not contain other hazardous materials and is permitted by local regulations. Always consult with your institution's Environmental Health and Safety (EHS) office before disposing of any neutralized chemical waste down the drain.
-
4. Arranging for Professional Disposal:
-
Contact your institution's EHS office to schedule a pickup for your hazardous waste.
-
Store the labeled waste container in a designated satellite accumulation area until it is collected.
IV. Spill Management Protocol
In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.
1. For Small Spills (<1 gram or <100 mL of dilute solution):
-
Ensure you are wearing the appropriate PPE.
-
If the material is a solid, carefully sweep it up and place it in the hazardous waste container. Avoid creating dust.
-
If the material is a liquid, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).[5]
-
Place the contaminated absorbent material into the hazardous waste container.[5]
-
Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
2. For Large Spills (>1 gram or >100 mL of dilute solution):
-
Evacuate the immediate area.[4]
-
Alert your colleagues and your supervisor.
-
Contact your institution's EHS or emergency response team immediately.[4]
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of (2-Naphthylthio)acetic acid.
Caption: Decision workflow for the disposal of (2-Naphthylthio)acetic acid.
References
-
Carl ROTH. (2024, March 2). Safety Data Sheet: 1-Naphthyl acetic acid. Retrieved from [Link]
-
Environmental Health and Safety, University of California, Merced. (2012, October 19). Glacial Acetic Acid. Retrieved from [Link]
-
Lab Alley. How to Dispose of Acetic Acid. Retrieved from [Link]
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EPFL. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]
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U.S. Environmental Protection Agency. Waste Code - RCRAInfo. Retrieved from [Link]
-
Cole-Parmer. Material Safety Data Sheet - (2-Naphthoxy)-acetic acid, 98%. Retrieved from [Link]
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U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Hazardous Waste Listings. Retrieved from [Link]
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The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
-
UBC Zoology. Acid/Base Neutralization Procedure for Laboratory Disposal. Retrieved from [Link]
-
ACTenviro. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]
-
University of Georgia Environmental Safety Division. EPA Hazardous Waste Codes. Retrieved from [Link]
-
USDA Agricultural Research Service. Acceptable Drain Disposal Procedures. Retrieved from [Link]
-
IsoLab, University of Washington. Acetic Acid. Retrieved from [Link]
-
Indiana University Environmental Health and Safety. In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]
-
University of Wisconsin-La Crosse. Part G: Chemical Disposal Procedures. Retrieved from [Link]
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Mastering Safety: A Guide to Personal Protective Equipment for Handling (2-Naphthylthio)acetic Acid
For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. Handling novel or specialized chemical reagents like (2-Naphthylthio)acetic acid (CAS No. 93-21-0) demands a proactive and informed approach to safety. This guide moves beyond a simple checklist, providing a deep, procedural framework for the selection and use of Personal Protective Equipment (PPE). Our goal is to empower you with the causal understanding behind each safety measure, ensuring that every protocol is a self-validating system of protection.
Hazard Assessment: An Analog-Based Approach
Based on data from these analogs, (2-Naphthylthio)acetic acid should be handled as a substance with the potential for the following hazards[1][2][3][4][5][6]:
| Hazard Classification | Anticipated Risk for (2-Naphthylthio)acetic acid | Source Analogs & Rationale |
| Acute Toxicity (Oral) | Category 4: Harmful if swallowed. [3] | Naphthalene acetic acid analogs are consistently classified as harmful if ingested[3]. |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation. Potentially corrosive[1][4]. | Analogs cause skin irritation[4]. The thio-acid moiety, similar to thioglycolic acid, can be corrosive and toxic upon dermal contact[5][6][7]. |
| Serious Eye Damage/Irritation | Category 1: Causes serious eye damage. | Naphthalene acetic acids are known to cause serious eye irritation or damage[3]. Thioglycolic acid is corrosive to eyes[5][6]. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation. [4] | Handling the powdered form can generate dust, which is likely to irritate the respiratory system, a common characteristic of acidic naphthalene derivatives[4]. |
| Aquatic Hazard (Chronic) | Category 3: Harmful to aquatic life with long-lasting effects. [3] | Naphthalene derivatives often exhibit aquatic toxicity[3]. Proper disposal is critical to prevent environmental release[3]. |
The Core Directive: A Hierarchy of Controls
Personal Protective Equipment is the final, and critical, line of defense. Its selection and use must be understood within the broader context of laboratory safety, known as the Hierarchy of Controls. This framework prioritizes the most effective control measures to minimize risk.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
-
Engineering Controls: The primary method for controlling exposure should be to handle (2-Naphthylthio)acetic acid within a certified chemical fume hood. This contains dust and potential vapors at the source[1].
-
Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for all work with this compound. Ensure all personnel are trained on the specific hazards and handling procedures[8].
Personal Protective Equipment (PPE) Protocol
The minimum PPE for any work in a laboratory includes a lab coat, safety glasses, long pants, and closed-toe shoes[8][9][10]. The specific PPE for handling (2-Naphthylthio)acetic acid must be enhanced based on the hazard assessment.
Step 1: Eye and Face Protection
Direct contact with the eyes can cause serious, irreversible damage.
-
Routine Operations: Wear chemical safety goggles that provide a complete seal around the eyes. Standard safety glasses are insufficient.
-
High-Risk Operations: When handling larger quantities (>10g) or if there is a significant risk of splashing, supplement safety goggles with a full-face shield[6].
Step 2: Hand Protection
Given the risk of skin irritation and potential for absorption, glove selection is critical.
-
Material: Nitrile gloves are a suitable minimum for incidental contact. For prolonged handling or immersion, consider heavier-duty gloves such as neoprene or butyl rubber. Double-gloving can provide an additional layer of protection[8].
-
Procedure: Always inspect gloves for tears or punctures before use. Remove gloves immediately after any known contact with the chemical and wash hands thoroughly. Never wear contaminated gloves outside of the immediate work area[8][11].
| Glove Material | Recommended Use | Key Considerations |
| Nitrile | Incidental contact, small quantities | Good general-purpose chemical resistance. Dispose of immediately upon contamination. |
| Neoprene | Extended handling, moderate risk | Excellent resistance to acids and caustics. |
| Butyl Rubber | High-risk, spill cleanup | High permeation resistance to a wide range of chemicals. |
| Silver Shield®/4H® | Spill cleanup, unknown hazards | Resists a very broad spectrum of hazardous chemicals[9]. |
Step 3: Body Protection
-
Standard Use: A long-sleeved, fire-retardant lab coat is mandatory[10]. It should be fully buttoned to provide maximum coverage.
-
Large Spills/Quantities: For significant spill response or handling large volumes, a chemically resistant apron or a full impervious suit may be required[1][12].
Step 4: Respiratory Protection
Respiratory protection is necessary if engineering controls are insufficient to prevent the inhalation of dust.
-
Weighing/Transfer: When handling the solid compound outside of a fume hood (not recommended) or if dust is generated, a NIOSH-approved N95 dust mask is the minimum requirement.
-
Potential for Aerosols/Vapors: For procedures that may generate aerosols or if the material is heated, a half-mask or full-face respirator with organic vapor/acid gas (OV/AG) cartridges should be used[1].
-
Emergency/Spill: For a large spill in a poorly ventilated area, a self-contained breathing apparatus (SCBA) is essential[1].
Operational Plan: Donning and Doffing PPE
The order of putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.
Caption: Proper sequence for donning and doffing PPE to minimize contamination risk.
Disposal Plan
All materials contaminated with (2-Naphthylthio)acetic acid must be treated as hazardous waste.
-
Contaminated PPE: Disposable gloves, bench paper, and any other contaminated items must be collected in a designated, sealed hazardous waste container.
-
Chemical Waste: Dispose of the chemical and its container in accordance with local, state, and federal regulations. Do not empty into drains or release into the environment[2][3]. The waste may be classified as hazardous due to its irritant and ecotoxic properties[3].
Emergency Procedures: In Case of Exposure
Immediate action is vital to mitigate harm.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[2].
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and water[2]. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[2].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[2].
By integrating this comprehensive PPE strategy into your laboratory's standard operating procedures, you build a resilient safety culture that protects not only the individual researcher but also the integrity of your scientific mission.
References
-
MATERIAL SAFETY DATA SHEET - a-NAPHTHYL ACETIC ACID . Oxford Lab Fine Chem LLP. [Link]
-
Safety Data Sheet: 1-Naphthyl acetic acid . Carl ROTH, 2024. [Link]
-
Recommended PPE to handle chemicals . Bernardo Ecenarro - BESA. [Link]
-
Safety data sheet - Thioglycolic acid . CPAChem, 2024. [Link]
-
Personal Protective Equipment Requirements for Laboratories . University of Washington Environmental Health and Safety. [Link]
-
Safety Data Sheet: Thioglycolate medium . Carl ROTH. [Link]
-
UAH Laboratory Personal Protective Equipment . The University of Alabama in Huntsville. [Link]
-
Personal Protective Equipment (PPE) | Chemistry | Wits . University of the Witwatersrand, 2022. [Link]
-
Examples of PPE for Various Dangerous Goods Classes . Storemasta, 2025. [Link]
Sources
- 1. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 2. fishersci.com [fishersci.com]
- 3. carlroth.com [carlroth.com]
- 4. aksci.com [aksci.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. cpachem.com [cpachem.com]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. uah.edu [uah.edu]
- 10. youtube.com [youtube.com]
- 11. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 12. blog.storemasta.com.au [blog.storemasta.com.au]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
